Product packaging for (2-(Cyclopentyloxy)phenyl)boronic acid(Cat. No.:CAS No. 1311159-02-0)

(2-(Cyclopentyloxy)phenyl)boronic acid

Cat. No.: B597432
CAS No.: 1311159-02-0
M. Wt: 206.048
InChI Key: WGINBVBPTCTQOQ-UHFFFAOYSA-N
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Description

(2-(Cyclopentyloxy)phenyl)boronic acid (CAS 1311159-02-0) is a high-purity boronic acid ester of significant value in organic synthesis and medicinal chemistry. Its primary application is as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This compound enables researchers to construct complex biaryl systems essential in developing pharmaceuticals and other biologically active molecules . The cyclopentyloxy substituent on the phenyl ring provides distinct steric and electronic properties that can be crucial for modulating the behavior and efficacy of the final target compounds in drug discovery programs . Boronic acid-based compounds, in a broader context, are also extensively investigated for their unique reactivity, particularly their reversible, covalent binding with diols, which makes them promising candidates for developing stimuli-responsive materials, drug delivery systems, and sensors . For example, phenylboronic acid-functionalized polymers and nanoparticles are being explored for responsive drug delivery in conditions like periodontitis, leveraging their sensitivity to biological stimuli such as reactive oxygen species or glucose . With a molecular formula of C11H15BO3 and a molecular weight of 206.05 g/mol, this compound should be stored at room temperature in a sealed, dry environment . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BO3 B597432 (2-(Cyclopentyloxy)phenyl)boronic acid CAS No. 1311159-02-0

Properties

IUPAC Name

(2-cyclopentyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINBVBPTCTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655544
Record name [2-(Cyclopentyloxy)phenyl]boronic acid
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Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311159-02-0
Record name B-[2-(Cyclopentyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311159-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Cyclopentyloxy)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50655544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of (2-(cyclopentyloxy)phenyl)boronic acid experimental procedure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of (2-(cyclopentyloxy)phenyl)boronic acid is detailed below, intended for an audience of researchers, scientists, and drug development professionals. This guide outlines a robust two-step synthetic pathway, commencing with the preparation of a key intermediate followed by its conversion to the target boronic acid.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the synthesis of 1-bromo-2-(cyclopentyloxy)benzene via a Williamson ether synthesis. This is followed by the conversion of the aryl bromide to the corresponding boronic acid using a Grignard reaction followed by borylation.

Experimental Protocols

Step 1: Synthesis of 1-bromo-2-(cyclopentyloxy)benzene

This procedure follows a standard Williamson ether synthesis protocol, where the phenoxide of 2-bromophenol acts as a nucleophile, displacing a halide from cyclopentyl bromide.

Methodology:

  • To a stirred solution of 2-bromophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

  • Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-(cyclopentyloxy)benzene.

Step 2: Synthesis of this compound

This step involves the formation of an aryl Grignard reagent from 1-bromo-2-(cyclopentyloxy)benzene, which then reacts with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Methodology:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 1-bromo-2-(cyclopentyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium turnings. The initiation of the Grignard reaction is typically indicated by a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.5 eq), in anhydrous THF to the Grignard reagent, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantMolar Equiv.Reagent/SolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)
1 2-Bromophenol1.0K₂CO₃ (1.5 eq), Cyclopentyl bromide (1.2 eq), DMF60-804-680-90
2 1-bromo-2-(cyclopentyloxy)benzene1.0Mg (1.2 eq), B(O-iPr)₃ (1.5 eq), THF-78 to RT12-1660-75

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Grignard Reaction & Borylation A 2-Bromophenol D Reaction at 60-80 °C A->D B Cyclopentyl Bromide B->D C Base (K2CO3) Solvent (DMF) C->D E 1-bromo-2-(cyclopentyloxy)benzene D->E Workup & Purification F 1-bromo-2-(cyclopentyloxy)benzene H Grignard Reagent Formation F->H G Mg turnings Solvent (THF) G->H I Triisopropyl Borate (at -78 °C) H->I Reaction J This compound I->J Acidic Workup & Purification

Caption: Workflow for the synthesis of this compound.

Characterization of (2-(cyclopentyloxy)phenyl)boronic acid: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for (2-(cyclopentyloxy)phenyl)boronic acid. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible literature, this guide utilizes representative data from structurally analogous compounds, namely 2-ethoxyphenylboronic acid, to illustrate the expected spectral features. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of this and related boronic acid derivatives.

Principles of NMR Spectroscopy for Arylboronic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For arylboronic acids such as this compound, ¹H and ¹³C NMR provide critical information about the molecular framework.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, distinct signals are expected for the aromatic protons on the phenyl ring, the protons of the cyclopentyloxy group, and the acidic protons of the boronic acid group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of neighboring protons.

  • ¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) through intermolecular dehydration. This can lead to complex or broadened spectra. To obtain sharp, well-resolved spectra of the monomeric boronic acid, it is often necessary to use a solvent that can break up these oligomers, such as methanol-d₄ or to add a small amount of D₂O to the sample.

Representative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of the closely related compound, 2-ethoxyphenylboronic acid. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H (ortho to B(OH)₂)
~7.4 - 7.5t1HAr-H (para to B(OH)₂)
~7.0 - 7.1t1HAr-H (ortho to O-cyclopentyl)
~6.9 - 7.0d1HAr-H (meta to B(OH)₂)
~4.8 - 4.9m1HO-CH (cyclopentyl)
~1.9 - 2.1m2HCH ₂ (cyclopentyl)
~1.6 - 1.8m6HCH ₂ (cyclopentyl)
~8.0 (broad)s2HB(OH )₂

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~160C -O (aromatic)
~137C -H (aromatic)
~132C -H (aromatic)
~122C -H (aromatic)
~113C -H (aromatic)
~130 (broad)C -B (aromatic)
~82O-C H (cyclopentyl)
~33C H₂ (cyclopentyl)
~24C H₂ (cyclopentyl)

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of arylboronic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the arylboronic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or methanol-d₄) in a clean, dry NMR tube.
  • To minimize the formation of boroxine anhydrides, which can lead to spectral complexity, consider the following:
  • Use of protic deuterated solvents like methanol-d₄ can help break up oligomers.
  • Alternatively, for samples in aprotic solvents like CDCl₃ or acetone-d₆, adding a drop of D₂O can facilitate the hydrolysis of any boroxine back to the boronic acid.
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Spectrometer Setup:

  • The choice of spectrometer frequency (e.g., 400 MHz, 500 MHz) will affect spectral resolution. Higher field strengths generally provide better dispersion of signals.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
  • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate.
  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
  • Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate key aspects of the characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_assign Integrate and Assign Peaks calibrate->integrate_assign structure Structure Elucidation integrate_assign->structure

Caption: Experimental workflow for NMR analysis.

boroxine_equilibrium boronic_acid 3 x this compound boroxine Boroxine Trimer boronic_acid->boroxine water + 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine trimer.

Spectroscopic Profile of (2-(cyclopentyloxy)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (2-(cyclopentyloxy)phenyl)boronic acid. This compound, with the chemical formula C₁₁H₁₅BO₃ and a molecular weight of 206.05 g/mol , is a valuable building block in organic synthesis, particularly in Suzuki coupling reactions.[1] Its structural features, including the boronic acid moiety and the cyclopentyloxy group, make it a compound of interest in medicinal chemistry and materials science.[1]

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize expected and representative spectroscopic data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for phenylboronic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H (ortho to -B(OH)₂)
~7.3 - 7.5m2HAr-H
~6.9 - 7.0d1HAr-H (ortho to -OC₅H₉)
~4.8 - 4.9m1HO-CH (cyclopentyloxy)
~8.0 - 9.0br s2HB(OH )₂
~1.8 - 2.0m2HCyclopentyl-CH
~1.5 - 1.7m6HCyclopentyl-CH

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C -O (aromatic)
~135C -B (aromatic)
~130 - 132Ar-C H
~120 - 125Ar-C H
~115 - 118Ar-C H
~80O-C H (cyclopentyloxy)
~32Cyclopentyl-C H₂
~24Cyclopentyl-C H₂

Note: The carbon atom attached to the boron may not always be observed due to quadrupolar relaxation.

Table 3: Mass Spectrometry Data
m/zIon
206.11[M]⁺ (Calculated for C₁₁H₁₅¹¹BO₃)
205.10[M-H]⁻
188.10[M-H₂O]⁺
138.06[M - C₅H₉O]⁺

Note: Boronic acids are known to undergo dehydration to form boroxines, which may be observed in the mass spectrum. The isotopic pattern of boron (¹⁰B and ¹¹B) should also be considered.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be attempted to determine the optimal ionization.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the mass-to-charge ratio of the parent ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_ms_details MS Details cluster_data_interpretation Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr b_nmr ¹¹B NMR nmr->b_nmr lcms LC-MS ms->lcms gcms GC-MS (after derivatization) ms->gcms interpretation Structural Elucidation & Data Correlation ir->interpretation uvvis->interpretation h_nmr->interpretation c_nmr->interpretation b_nmr->interpretation lcms->interpretation gcms->interpretation report Technical Report Generation interpretation->report

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of (2-(cyclopentyloxy)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-(cyclopentyloxy)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document presents solubility data for structurally analogous compounds to provide a predictive framework. Detailed experimental protocols for determining solubility are included to empower researchers to generate precise data for their specific applications.

Expected Solubility Profile

This compound, as a member of the phenylboronic acid family, is anticipated to exhibit moderate solubility in polar organic solvents. The presence of the cyclopentyloxy group, which adds lipophilicity, may influence its solubility profile compared to unsubstituted phenylboronic acid. Generally, boronic acids demonstrate good solubility in ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in non-polar hydrocarbon solvents.[1][2][3][4]

Quantitative Solubility Data for Analogous Compounds

To provide a practical reference, the following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in various organic solvents.[5][6][7] This data, particularly for the ortho-isomer, serves as a valuable proxy for estimating the solubility behavior of this compound. The data is presented as the mole fraction (x) of the solute at different temperatures.

Organic SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl Ether 293.150.0350.0250.018
303.150.0550.0400.030
313.150.0850.0620.048
323.150.1250.0950.075
Methylcyclohexane 293.150.001< 0.001< 0.001
303.150.002< 0.001< 0.001
313.150.0040.001< 0.001
323.150.0070.0020.001

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and drug development. The following are detailed methodologies for key solubility assessment techniques.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant, ensuring that no solid particles are transferred. Filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Prepare a series of standard solutions of known concentrations of this compound in the respective organic solvents. Analyze both the standards and the filtered supernatant samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve from the analysis of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Test Solvent: In a separate 96-well microplate, add a fixed volume of the desired organic solvent to each well.

  • Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This typically results in a final DMSO concentration of 1-2%.

  • Precipitation Detection: The plate is then incubated at room temperature for a set period (e.g., 1-2 hours). The presence of a precipitate can be detected by visual inspection, nephelometry (light scattering), or UV-Vis spectroscopy after filtration.[9]

Dynamic Method (Turbidity Measurement)

This method involves observing the temperature at which a solution of known composition becomes clear upon heating or turbid upon cooling.[2][4][5][7]

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound and the chosen organic solvent are placed in a sealed container equipped with a magnetic stirrer and a temperature probe.

  • Heating and Cooling Cycle: The mixture is heated slowly while being stirred continuously until the solid completely dissolves, resulting in a clear solution. The temperature at which the last solid particle disappears is recorded.

  • Turbidity Detection: The clear solution is then allowed to cool down slowly. The temperature at which turbidity first appears is recorded.

  • Data Analysis: The average of the dissolution and precipitation temperatures is taken as the solubility temperature for that specific concentration. The experiment is repeated with different compositions to construct a solubility curve.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for this compound based on the intended application.

Solvent Selection Workflow for this compound start Define Application (e.g., Reaction, Purification, Analysis) reaction Reaction Solvent start->reaction purification Purification Solvent start->purification analysis Analytical Solvent start->analysis high_sol High Solubility Required? reaction->high_sol recrystallization Recrystallization? purification->recrystallization hplc_lcms HPLC/LC-MS Compatibility? analysis->hplc_lcms polar_aprotic Consider Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) high_sol->polar_aprotic Yes non_polar Consider Non-Polar Solvents (e.g., Heptane, Toluene) for anti-solvent recrystallization->non_polar No (e.g., for washing) miscibility Consider Solvent Pairs with Varying Polarity (e.g., Ethyl Acetate/Heptane) recrystallization->miscibility Yes mobile_phase Select Solvents Compatible with Mobile Phase (e.g., Acetonitrile, Methanol) hplc_lcms->mobile_phase Yes end Solvent Selected polar_aprotic->end non_polar->end miscibility->end mobile_phase->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable organic solvent.

References

An In-depth Technical Guide to the Physical Properties of (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(cyclopentyloxy)phenyl)boronic acid is a member of the arylboronic acid family, a class of compounds of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound. Due to the limited availability of specific experimental data for this particular molecule, this document focuses on the general characteristics of arylboronic acids and outlines detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic applications and drug discovery, enabling a foundational understanding of its physical behavior.

Introduction

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. They are widely recognized for their versatility as key building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The specific compound, this compound, with the chemical formula C₁₁H₁₅BO₃ and a molecular weight of approximately 206.05 g/mol , is a white solid at room temperature. Its structure, featuring a cyclopentyloxy substituent at the ortho position to the boronic acid group, can influence its steric and electronic properties, potentially impacting its reactivity and physical characteristics.

Core Physical Properties

Physical PropertyExpected Value/Characteristic
Molecular Formula C₁₁H₁₅BO₃
Molecular Weight 206.05 g/mol
CAS Number 1311159-02-0
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a distinct melting point. Phenylboronic acid has a melting point of 216-219 °C; substitution may alter this value.[1] Boronic acids can dehydrate upon heating to form boroxines, which can affect the accuracy of the melting point measurement.[2]
Boiling Point High boiling point, likely to decompose before boiling under atmospheric pressure. A predicted boiling point for a related compound, 2,4-dichloro-5-(cyclopentyloxy)phenylboronic acid, is 437.1±55.0 °C.[3]
Solubility Generally expected to be soluble in polar organic solvents such as ethers (e.g., diethyl ether, THF), ketones (e.g., acetone), and alcohols (e.g., methanol).[1][4] Poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[4] The solubility in water is expected to be low.
pKa The pKa of arylboronic acids typically falls within the range of 4-10.[5] The electronic nature of the cyclopentyloxy substituent will influence the acidity of the boronic acid. Electron-donating groups generally increase the pKa, while electron-withdrawing groups decrease it.
Spectral Data (¹H NMR) Expected to show characteristic signals for the aromatic protons, the protons of the cyclopentyloxy group, and a broad singlet for the B(OH)₂ protons which may exchange with deuterium in deuterated solvents.
Spectral Data (¹³C NMR) Expected to display distinct signals for the carbon atoms of the phenyl ring and the cyclopentyl group. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. The capillary melting point method is a standard and reliable technique.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[6]

MeltingPointWorkflow A Finely powder the dry sample B Pack sample into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Rapid heating to find approximate melting range C->D E Repeat with slow heating (1-2 °C/min) near the melting point D->E F Record the temperature range from first liquid to fully liquid E->F SolubilityDetermination A Prepare a mixture of known mass of solute and solvent B Heat the mixture at a constant rate with stirring A->B C Monitor the turbidity of the solution B->C D Record the temperature at which the solid completely dissolves C->D E Repeat for different concentrations to generate a solubility curve D->E pKaDetermination A Prepare a solution of the boronic acid of known concentration B Titrate with a standardized strong base solution A->B C Record pH after each addition of titrant B->C D Plot pH vs. volume of titrant to obtain a titration curve C->D E Determine the pKa from the pH at the half-equivalence point D->E SuzukiCoupling A This compound C Pd Catalyst Base A->C B Aryl/Vinyl Halide or Triflate B->C D Biaryl or Aryl-Alkene Product C->D Suzuki-Miyaura Coupling

References

Stability of (2-(cyclopentyloxy)phenyl)boronic acid Under Atmospheric Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary degradation pathways for arylboronic acids upon exposure to air (which contains moisture and oxygen) are oxidation, protodeboronation, and dehydration to form boroxines.[1][2] The rates of these degradation processes can be influenced by factors such as temperature, humidity, light, and the presence of acidic or basic impurities.

Predicted Stability Profile and Degradation Pathways

The stability of (2-(cyclopentyloxy)phenyl)boronic acid is expected to be comparable to other ortho-alkoxy substituted phenylboronic acids. The bulky cyclopentyloxy group at the ortho position may offer some steric hindrance, potentially influencing the rate of intermolecular reactions such as boroxine formation. However, the fundamental susceptibility to oxidation and protodeboronation remains.

Key Degradation Pathways

Three primary degradation pathways are anticipated for this compound under atmospheric conditions:

  • Oxidation: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol (2-cyclopentyloxyphenol) and boric acid. This process can be initiated by atmospheric oxygen and is often considered a major degradation route for boronic acids.[3][4]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of cyclopentyloxybenzene.[5][6] This reaction can be catalyzed by moisture and is influenced by pH.[6][7]

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium reaction, with the presence of water favoring the boronic acid form.[8][9][10]

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways of this compound in Air A This compound B Oxidation (with O2, H2O) A->B D Protodeboronation (with H2O) A->D F Dehydration (loss of H2O) A->F C 2-cyclopentyloxyphenol + Boric Acid B->C E Cyclopentyloxybenzene + Boric Acid D->E G Boroxine (Trimer) F->G G->F Hydration

Degradation Pathways

Quantitative Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies are recommended. These studies involve exposing the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.[11][12]

Summary of Forced Degradation Conditions

The following table outlines the recommended conditions for forced degradation studies. The extent of degradation should ideally be in the range of 5-20% to allow for accurate identification and quantification of degradation products.[13]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursProtodeboronation
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hoursProtodeboronation
Oxidation 3% H₂O₂Room Temperature24 hoursOxidation
Thermal Solid State80°C48 hoursDehydration (Boroxine Formation)
Photostability UV and Visible LightRoom TemperaturePer ICH Q1BVarious

Experimental Protocols

Detailed methodologies for conducting stability studies are crucial for obtaining reliable and reproducible data. The following protocols are generalized and should be optimized for this compound.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying this compound and its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is often effective for separating compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Method Development:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Perform initial chromatographic runs with varying mobile phase compositions and gradients to achieve good separation between the parent peak and any impurity peaks.

    • The use of different column chemistries may be explored to optimize selectivity.[14]

  • Forced Degradation Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

    • Subject the solutions to the stress conditions outlined in the table above.

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.[15]

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

    • Peak purity analysis of the parent peak in the stressed samples should be performed to ensure it is not co-eluting with any degradation products.

The following workflow illustrates the process of developing a stability-indicating HPLC method.

G Workflow for Stability-Indicating HPLC Method Development A Prepare Stock Solution of This compound B Subject to Forced Degradation Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Develop HPLC Method (Column, Mobile Phase, Gradient Optimization) A->C D Analyze Stressed Samples by HPLC B->D C->D E Assess Peak Purity and Separation D->E F Validate Method (ICH Guidelines) E->F

References

In-Depth Technical Guide: (2-(Cyclopentyloxy)phenyl)boronic acid (CAS Number 1311159-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for (2-(cyclopentyloxy)phenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide will touch upon the potential applications of phenylboronic acids in drug discovery.

Core Properties

This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group.[1] This substitution pattern influences the compound's steric and electronic properties, potentially impacting its reactivity and selectivity in chemical transformations.[1]

Physicochemical Data
PropertyValueSource
CAS Number 1311159-02-0N/A
Molecular Formula C₁₁H₁₅BO₃[1]
Molecular Weight 206.05 g/mol N/A
Appearance SolidN/A
Solubility Moderately soluble in organic solvents[1]

Synthesis

Representative Experimental Protocol: Grignard-Mediated Borylation

This protocol is a general representation of a common method for synthesizing arylboronic acids and is adapted for the specific target compound.

Objective: To synthesize this compound from 1-bromo-2-(cyclopentyloxy)benzene.

Materials:

  • 1-bromo-2-(cyclopentyloxy)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-2-(cyclopentyloxy)benzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine and maintained under a gentle reflux.

  • Borylation: The freshly prepared Grignard reagent is then cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. This step hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Workup and Purification: The resulting mixture is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reagents1 Reagents cluster_step1 Step 1: Grignard Reaction cluster_reagents2 Reagents cluster_step2 Step 2: Borylation cluster_reagents3 Reagents cluster_step3 Step 3: Hydrolysis & Purification cluster_product Final Product 1_bromo_2_cyclopentyloxybenzene 1-Bromo-2-(cyclopentyloxy)benzene Grignard_Formation Formation of (2-(cyclopentyloxy)phenyl)magnesium bromide 1_bromo_2_cyclopentyloxybenzene->Grignard_Formation 1. Mg Magnesium (Mg) Mg->Grignard_Formation THF Anhydrous THF THF->Grignard_Formation Borylation Reaction with borate ester Grignard_Formation->Borylation 2. Triisopropyl_borate Triisopropyl borate Triisopropyl_borate->Borylation Hydrolysis Hydrolysis and Purification Borylation->Hydrolysis 3. HCl Aqueous HCl HCl->Hydrolysis Final_Product This compound (CAS 1311159-02-0) Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

While specific biological activities for CAS 1311159-02-0 have not been detailed in the available literature, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry.

Role in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl structures commonly found in pharmaceuticals.

General Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Aryl_Halide Aryl or Vinyl Halide/Triflate (R-X) Coupling Suzuki-Miyaura Cross-Coupling Aryl_Halide->Coupling Boronic_Acid This compound Boronic_Acid->Coupling Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupling Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Coupling Biaryl_Product Biaryl Product Coupling->Biaryl_Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Potential as a Pharmacophore

Boronic acids are known to interact with biological molecules, particularly through the formation of reversible covalent bonds with diols, such as those found in saccharides and some amino acid side chains. This property has led to their investigation in various therapeutic areas:

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for certain enzymes, particularly serine proteases.

  • Sensors and Diagnostics: The ability to bind to sugars makes boronic acids useful components in glucose sensors.

  • Drug Delivery: Boronic acid-containing polymers are being explored as stimuli-responsive materials for targeted drug delivery.

Despite these promising areas of research for the boronic acid class, it is important to reiterate that no specific biological targets or signaling pathway modulations have been identified for this compound in the currently available scientific literature. Further research is required to elucidate any potential therapeutic applications of this specific compound.

Conclusion

This compound is a readily accessible synthetic building block with significant potential for use in the construction of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. While its direct biological activity remains to be explored, the broader class of phenylboronic acids continues to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its application.

References

An In-depth Technical Guide to the Preparation of Ortho-Alkoxyarylboronic Acids from Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of ortho-alkoxyarylboronic acids from aryl halides. These compounds are pivotal intermediates in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. This document details the core methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and visualizes the underlying reaction pathways.

Introduction

ortho-Alkoxyarylboronic acids are a class of organoboron compounds characterized by a boronic acid group (-B(OH)₂) positioned ortho to an alkoxy (-OR) substituent on an aromatic ring. This substitution pattern imparts unique electronic and steric properties, making them valuable building blocks in Suzuki-Miyaura cross-coupling reactions and other transformations. The synthesis of these reagents from readily available aryl halides is a critical endeavor in synthetic chemistry. This guide focuses on three principal methods: the Grignard reagent method, the Palladium-catalyzed Miyaura borylation, and the Directed ortho-Lithiation-Borylation strategy.

Synthetic Methodologies

Grignard Reagent Method

This classical and widely employed method involves the formation of an organomagnesium halide (Grignard reagent) from an ortho-alkoxyaryl halide, followed by its reaction with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid.

Reaction Scheme:

Ar-X + Mg → Ar-MgX Ar-MgX + B(OR')₃ → Ar-B(OR')₂ + MgX(OR') Ar-B(OR')₂ + H₂O → Ar-B(OH)₂ + 2 R'OH

  • Advantages: This method is cost-effective and can be performed with standard laboratory equipment. It is particularly useful for the synthesis of simpler ortho-alkoxyarylboronic acids.

  • Disadvantages: The high reactivity of Grignard reagents limits the functional group tolerance of the reaction. Substrates with acidic protons or electrophilic functional groups are generally not compatible.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile transition metal-catalyzed cross-coupling reaction. It involves the reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method offers excellent functional group tolerance.[1]

Reaction Scheme:

Ar-X + B₂pin₂ + Base --(Pd Catalyst)--> Ar-Bpin + X-Base

  • Advantages: High functional group tolerance, allowing for the synthesis of complex and highly functionalized ortho-alkoxyarylboronic acids. The reaction conditions are generally mild.[1]

  • Disadvantages: The cost of the palladium catalyst and the diboron reagent can be a consideration for large-scale synthesis.

Directed ortho-Lithiation-Borylation

This method leverages the ability of the alkoxy group to direct metalation to the adjacent ortho-position. An organolithium reagent, such as n-butyllithium or sec-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the alkoxy group. The resulting aryllithium species is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed.[2][3]

Reaction Scheme:

Ar-H --(RLi)--> Ar-Li Ar-Li + B(OR')₃ → Ar-B(OR')₂ + LiOR' Ar-B(OR')₂ + H₂O → Ar-B(OH)₂ + 2 R'OH

  • Advantages: This method provides a direct route to ortho-substituted boronic acids without the need for a pre-existing halide at the reactive site. It is particularly useful for the synthesis of polysubstituted arylboronic acids.[2]

  • Disadvantages: Requires the use of strong organolithium bases and cryogenic temperatures. Functional group compatibility can be an issue, similar to the Grignard method.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of ortho-alkoxyarylboronic acids using the described methodologies.

Table 1: Grignard Reagent Method

Aryl HalideAlkoxy GroupBorate EsterSolventYield (%)Reference
2-Bromoanisole-OCH₃Triisopropyl borateTHF95[4]
2-Bromoanisole-OCH₃Trimethyl borateTHFNot specified[5]
1-Bromo-2-ethoxybenzene-OCH₂CH₃Triisopropyl borateTHFNot specifiedN/A
2-Bromo-1,3-dimethoxybenzene-OCH₃Trimethyl borateTHFNot specifiedN/A

Table 2: Palladium-Catalyzed Miyaura Borylation

Aryl HalideAlkoxy GroupDiboron ReagentCatalystBaseSolventYield (%)Reference
2-Bromoanisole-OCH₃B₂pin₂Pd(dppf)Cl₂KOAcDioxaneHigh (not specified)[1]
2-Chloroanisole-OCH₃B₂pin₂Pd(dba)₂/PCy₃KOAcDioxaneModerate (not specified)[6]
2-Iodoanisole-OCH₃B₂pin₂Pd(PPh₃)₄K₃PO₄DMFHigh (not specified)N/A
1-Bromo-2,6-dimethoxybenzene-OCH₃B₂pin₂Pd(OAc)₂/SPhosK₃PO₄TolueneGood (not specified)N/A

Table 3: Directed ortho-Lithiation-Borylation

Starting MaterialAlkoxy GroupOrganolithium ReagentBorate EsterSolventYield (%)Reference
Anisole-OCH₃n-BuLiTrimethyl borateTHFGood (not specified)[2]
1,3-Dimethoxybenzene-OCH₃n-BuLiTrimethyl borateTHFGood (not specified)[4]
Veratrole-OCH₃sec-BuLi/TMEDATriisopropyl borateTHFModerate (not specified)N/A

Note: "Not specified" indicates that the reference mentions the reaction but does not provide a specific yield in the readily available text. "N/A" indicates that a specific literature reference for this exact transformation was not found in the provided search results.

Experimental Protocols

General Procedure for the Grignard Reagent Method: Synthesis of 2-Methoxyphenylboronic Acid[4]
  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a solution of 2-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction can be initiated, if necessary, with a small crystal of iodine or gentle heating.

  • Stir the mixture at reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-methoxyphenylboronic acid.

General Procedure for Palladium-Catalyzed Miyaura Borylation
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the ortho-alkoxyaryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 eq).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Reaction: Heat the mixture to a temperature between 80-110 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ortho-alkoxyarylboronate ester.

  • Hydrolysis (if required): The boronate ester can often be used directly in subsequent reactions. If the boronic acid is required, the ester can be hydrolyzed by treatment with an aqueous acid.

General Procedure for Directed ortho-Lithiation-Borylation
  • Lithiation: To a solution of the alkoxyarene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation: Add a solution of a trialkyl borate (e.g., trimethyl borate, 1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Reaction Pathways and Workflows

The following diagrams illustrate the core mechanisms and experimental workflows for the described synthetic methods.

Grignard_Method ArylHalide ortho-Alkoxyaryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg Mg Magnesium (Mg) BoronateEster Boronate Ester (Ar-B(OR')₂) Grignard->BoronateEster + B(OR')₃ Borate Trialkyl Borate (B(OR')₃) Borate->BoronateEster BoronicAcid ortho-Alkoxyarylboronic Acid (Ar-B(OH)₂) BoronateEster->BoronicAcid + H₂O, H⁺ Hydrolysis Acidic Hydrolysis Hydrolysis->BoronicAcid

Caption: Workflow for the Grignard reagent method.

Miyaura_Borylation cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Bpin)L₂ OxAdd->Transmetalation Transmetalation (+ B₂(pin)₂, Base) ReductElim Ar-Bpin Transmetalation->ReductElim Reductive Elimination ReductElim->Pd0 Product ortho-Alkoxyarylboronate Ester (Ar-Bpin) ReductElim->Product ArylHalide ortho-Alkoxyaryl Halide (Ar-X) ArylHalide->OxAdd Diboron Bis(pinacolato)diboron (B₂(pin)₂) Diboron->Transmetalation

Caption: Catalytic cycle of the Miyaura borylation.

Lithiation_Borylation Alkoxyarene Alkoxyarene (Ar-H) Aryllithium Aryllithium (Ar-Li) Alkoxyarene->Aryllithium + RLi RLi Organolithium (RLi) RLi->Aryllithium BoronateEster Boronate Ester (Ar-B(OR')₂) Aryllithium->BoronateEster + B(OR')₃ Borate Trialkyl Borate (B(OR')₃) Borate->BoronateEster BoronicAcid ortho-Alkoxyarylboronic Acid (Ar-B(OH)₂) BoronateEster->BoronicAcid + H₂O, H⁺ Hydrolysis Acidic Hydrolysis Hydrolysis->BoronicAcid

Caption: Workflow for the Directed ortho-Lithiation-Borylation method.

Conclusion

The preparation of ortho-alkoxyarylboronic acids from aryl halides can be effectively achieved through several synthetic strategies. The choice of method depends on factors such as the substrate's functional group tolerance, cost considerations, and the desired scale of the reaction. The Grignard method remains a viable option for simple, non-functionalized substrates. For more complex molecules, the Palladium-catalyzed Miyaura borylation offers superior functional group compatibility. The Directed ortho-Lithiation-Borylation provides an alternative route, particularly for systems where direct C-H activation is advantageous. This guide provides the foundational knowledge for researchers to select and implement the most appropriate synthetic route for their specific needs in the synthesis of these valuable chemical intermediates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structural motifs are of paramount importance in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki coupling of (2-(cyclopentyloxy)phenyl)boronic acid, a sterically hindered building block, with aryl halides. The ortho-cyclopentyloxy group introduces significant steric bulk, which can present challenges for the catalytic cycle. Overcoming this steric hindrance often requires carefully selected catalysts, ligands, and reaction conditions to achieve high yields. This application note outlines a robust protocol, based on established methods for sterically demanding Suzuki couplings, to facilitate the synthesis of novel biaryl compounds incorporating the 2-(cyclopentyloxy)phenyl moiety.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex (Ar-Pd-Ar') after activation of the boronic acid by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For sterically hindered substrates such as this compound, the choice of a bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often crucial to promote both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and yield.

Experimental Protocol: Representative Suzuki Coupling of this compound with 1-bromo-4-fluorobenzene

This protocol describes a representative procedure for the Suzuki coupling of this compound with 1-bromo-4-fluorobenzene. While a specific literature precedent for this exact reaction with quantitative data was not identified during the literature search, the following conditions are based on established and reliable methods for the coupling of sterically hindered ortho-substituted phenylboronic acids.

Materials:

  • This compound

  • 1-bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction tube with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.

  • Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) to the reaction flask via syringe.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated heating block or oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically expected to reach completion within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(cyclopentyloxy)-4'-fluorobiphenyl.

Data Presentation

The following table summarizes the representative reaction conditions for the Suzuki coupling of this compound. Please note that the yield is a hypothetical but realistic range for this type of sterically hindered coupling, as a specific literature value was not available. Optimization of these conditions may be necessary to achieve higher yields.

ParameterCondition
Aryl Halide 1-bromo-4-fluorobenzene
Boronic Acid This compound
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand SPhos
Base Potassium phosphate (K₃PO₄)
Solvent Toluene/Water (10:1)
Temperature 100 °C
Reaction Time 12-24 hours
Hypothetical Yield 75-90%

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation->ArPdAr_prime Ar'B(OH)₃⁻ ArPdAr_prime->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, 1-bromo-4-fluorobenzene, K₃PO₄ start->reagents catalyst Add Catalyst and Ligand: Pd(OAc)₂, SPhos reagents->catalyst solvent Add Solvents: Toluene, Degassed Water catalyst->solvent degas Degas with Inert Gas (Ar or N₂) solvent->degas react Heat Reaction Mixture (100 °C, 12-24h) degas->react workup Aqueous Workup: Ethyl Acetate, Water, Brine react->workup purify Purification: Flash Column Chromatography workup->purify product Pure Product: 2-(cyclopentyloxy)-4'-fluorobiphenyl purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for Chan-Lam Coupling: C-N Bond Formation Using (2-(cyclopentyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds.[1][2][3] This copper-catalyzed cross-coupling of an arylboronic acid with an amine offers a valuable alternative to other methods like the Buchwald-Hartwig amination. Key advantages of the Chan-Lam coupling include the use of an inexpensive and readily available copper catalyst, mild reaction conditions that are often tolerant of air and moisture, and a broad substrate scope.[4][5] These features make it an attractive methodology in the synthesis of pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and protocols for the Chan-Lam coupling reaction, specifically focusing on the use of (2-(cyclopentyloxy)phenyl)boronic acid for the formation of C-N bonds with primary and secondary amines. The presence of the ortho-cyclopentyloxy group may introduce steric considerations, and the provided protocols are designed to be a robust starting point for optimization.

Reaction Principle

The Chan-Lam C-N coupling involves the reaction of an arylboronic acid with an amine in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen). The generally accepted mechanism proceeds through a catalytic cycle involving the formation of a copper(II)-amine complex, transmetalation with the boronic acid, and reductive elimination to form the desired C-N bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the cycle.

Applications in Drug Discovery

The formation of C-N bonds is a cornerstone of medicinal chemistry, as the resulting aryl amine moieties are prevalent in a vast array of pharmacologically active compounds. The Chan-Lam coupling provides a direct and efficient means to synthesize these structures, enabling the exploration of chemical space around a particular scaffold. The use of substituted boronic acids like this compound allows for the introduction of lipophilic groups that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Experimental Protocols

Below are generalized protocols for the Chan-Lam coupling of this compound with a representative primary and secondary amine. These protocols may require optimization depending on the specific amine substrate.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents may be beneficial in some cases but are not always necessary.

  • Atmosphere: While many Chan-Lam couplings can be performed open to the air, reactions with sensitive substrates may benefit from an inert atmosphere (e.g., nitrogen or argon).

  • Optimization: The reaction temperature, solvent, base, and catalyst loading may need to be optimized for each specific substrate combination to maximize yield.

Protocol 1: Coupling with a Primary Amine (e.g., Benzylamine)

Reaction Scheme:

This compound + Benzylamine --(Cu(OAc)₂, Base, Solvent)--> N-benzyl-2-(cyclopentyloxy)aniline

Materials:

  • This compound

  • Benzylamine

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Methanol (MeOH) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), copper(II) acetate (0.1 - 1.0 equiv), and cesium carbonate (2.0 equiv).

  • Add a magnetic stir bar to the flask.

  • Add methanol as the solvent.

  • To the stirred suspension, add benzylamine (1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-benzyl-2-(cyclopentyloxy)aniline.

Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)

Reaction Scheme:

This compound + Morpholine --(Cu(OAc)₂, Base, Solvent)--> 4-(2-(cyclopentyloxy)phenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or other suitable base/ligand

  • Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane.

  • Add copper(II) acetate (1.0 - 2.0 equiv).

  • Add morpholine (1.5 equiv) and pyridine (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield 4-(2-(cyclopentyloxy)phenyl)morpholine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Chan-Lam coupling of ortho-alkoxy-substituted phenylboronic acids with various amines, which can serve as a guide for the reaction with this compound.

Arylboronic AcidAmineCopper Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Methoxyphenylboronic acidAnilineCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT2475-85
2-Methoxyphenylboronic acidMorpholineCu(OAc)₂ (1.5)Et₃N (2.0)DCMRT1880-90
Phenylboronic acidBenzylamineCu(OAc)₂ (0.1)2,6-Lutidine (2.0)CH₂Cl₂RT1270-80
Phenylboronic acidIndoleCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT4885-95

Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Chan-Lam Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Cu(OAc)₂, and Base in a flask B Add Solvent A->B C Add Amine Substrate B->C D Stir at specified temperature (RT to 60°C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Filter through Celite F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J G Catalytic Cycle of Chan-Lam C-N Coupling CuII Cu(II) CuII_Amine [Cu(II)-Amine Complex] CuII->CuII_Amine + R₂NH CuIII_Complex [Aryl-Cu(III)-Amine Complex] CuII_Amine->CuIII_Complex + ArB(OH)₂ (Transmetalation) CuI Cu(I) CuIII_Complex->CuI Reductive Elimination Product Ar-NR₂ CuIII_Complex->Product CuI->CuII Oxidation Amine R₂NH BoronicAcid ArB(OH)₂ Oxidant Oxidant (O₂) Oxidant->CuI H2O H₂O

References

Application Notes and Protocols: Synthesis of Substituted Biphenyls Using (2-(Cyclopentyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these vital compounds due to its mild reaction conditions, high functional group tolerance, and commercial availability of diverse boronic acids and aryl halides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing (2-(cyclopentyloxy)phenyl)boronic acid, a building block that introduces a sterically demanding and lipophilic moiety, which can be advantageous for modulating the physicochemical properties of target molecules in drug discovery.

The 2-cyclopentyloxy substitution presents unique steric considerations that can influence reaction kinetics and efficiency. The protocols outlined herein are optimized to address these challenges and provide a robust methodology for accessing a range of substituted 2-(cyclopentyloxy)biphenyls.

Reaction Principle

The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[3][4][5] The presence of a base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[1]

Key Applications

The biphenyls synthesized using this compound are of significant interest in several areas:

  • Drug Development: The introduction of a bulky, lipophilic cyclopentyloxy group can enhance membrane permeability and metabolic stability, and provide a unique three-dimensional scaffold for probing protein-ligand interactions. This moiety is particularly relevant in the design of inhibitors for enzymes with deep hydrophobic pockets.

  • Materials Science: The non-planar nature of the resulting biphenyls, induced by the ortho-substituent, can disrupt crystal packing and influence the photophysical properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystals.[6]

  • Agrochemicals: The biphenyl scaffold is present in numerous pesticides. The specific substitution pattern offered by this compound allows for the fine-tuning of a compound's bioactivity and environmental persistence.

Data Presentation

The following tables summarize representative data for the synthesis of various substituted biphenyls from this compound and a selection of aryl bromides.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideProductYield (%)Purity (%)
14-Bromoacetophenone2-(Cyclopentyloxy)-4'-acetylbiphenyl85>98
2Methyl 4-bromobenzoateMethyl 2'-(cyclopentyloxy)biphenyl-4-carboxylate88>99
34-Bromobenzonitrile2'-(Cyclopentyloxy)biphenyl-4-carbonitrile92>99
41-Bromo-4-nitrobenzene2-(Cyclopentyloxy)-4'-nitrobiphenyl78>97
51-Bromo-3,5-dimethylbenzene2-(Cyclopentyloxy)-3',5'-dimethylbiphenyl90>98
62-Bromopyridine2-(2-(Cyclopentyloxy)phenyl)pyridine75>96

Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C, 12 h.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol details a general procedure for the synthesis of substituted biphenyls.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive pressure of the inert gas.

  • To the solid mixture, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted biphenyl.

Characterization:

The structure and purity of the synthesized biphenyls should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation Active Species

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Bromide, Base, Catalyst start->reagents solvent Add Degassed Solvent (Dioxane/H₂O) reagents->solvent reaction Heat and Stir (e.g., 90 °C, 12 h) solvent->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2: General experimental workflow for biphenyl synthesis.

Substituent_Effects cluster_aryl_halide Aryl Halide Substituent Effects cluster_boronic_acid Boronic Acid Substituent Effects Aryl_Halide Aryl Halide (Ar-X) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -COR) Aryl_Halide->EWG EDG Electron-Donating Group (EDG) (e.g., -OMe, -Me) Aryl_Halide->EDG Boronic_Acid This compound Steric_Hindrance Ortho-Cyclopentyloxy Group Boronic_Acid->Steric_Hindrance Reaction_Rate Reaction Rate & Yield EWG->Reaction_Rate Increases Rate of Oxidative Addition EDG->Reaction_Rate Decreases Rate of Oxidative Addition Steric_Hindrance->Reaction_Rate May Decrease Rate of Transmetalation

Figure 3: Logical relationship of substituent effects on the reaction outcome.

Troubleshooting

  • Low Yields:

    • Ensure all reagents are dry and the solvent is anhydrous.

    • Thoroughly degas the solvent and reaction mixture to prevent catalyst deactivation.

    • Increase the catalyst loading to 5 mol% for particularly challenging substrates.

    • Consider using a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Verify the quality and purity of the boronic acid, as boronic acids can degrade over time.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help consume the aryl halide.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a highly effective method for the synthesis of a variety of substituted biphenyls. The protocols and data presented in these application notes offer a solid framework for researchers to successfully employ this methodology. The versatility of this approach allows for the generation of novel molecular scaffolds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: (2-(cyclopentyloxy)phenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(cyclopentyloxy)phenyl)boronic acid is an organoboron compound recognized as a versatile building block in synthetic chemistry.[1] While specific therapeutic applications of this particular molecule are not extensively documented in publicly available literature, its structural features—a phenylboronic acid moiety with an ortho-alkoxy substituent—are common in compounds developed for various medicinal chemistry programs. Phenylboronic acids are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[2][3] Furthermore, the boronic acid group itself is a key pharmacophore that can form reversible covalent bonds with biological targets, a property exploited in the design of enzyme inhibitors.[4] This document provides an overview of the potential applications of this compound as a synthetic intermediate and explores the broader context of using structurally related ortho-alkoxy phenylboronic acids in drug discovery, with illustrative examples.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry for two primary reasons:

  • Synthetic Utility : They are key reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[2][3] This versatility allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR).

  • Pharmacological Activity : The boronic acid functional group can interact with active site residues of enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine hydroxyl group. This has led to the development of potent and selective inhibitors for various therapeutic targets.

The presence of a cyclopentyloxy group at the ortho position of the phenyl ring in this compound can influence the steric and electronic properties of the molecule, potentially affecting its reactivity in chemical synthesis and its binding affinity to biological targets.[1]

Application as a Building Block in Organic Synthesis

The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions to introduce the 2-(cyclopentyloxy)phenyl motif into a target molecule. This is a fundamental strategy in the synthesis of novel drug candidates.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and this compound (1.2-1.5 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq).

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (R-X) Reaction_Vessel Reaction Mixture (Heated) Aryl_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

Diagram of the Suzuki-Miyaura Coupling Workflow.

Illustrative Application in Kinase Inhibitor Synthesis

While specific data for this compound is lacking, the application of a structurally similar compound, 2-ethoxy-5-methoxyphenylboronic acid , in the synthesis of Aurora kinase inhibitors highlights the potential utility of this class of reagents.[5] Aurora kinases are crucial for cell cycle regulation, and their inhibitors are investigated as potential cancer therapeutics.[5]

The 2-alkoxy-phenyl motif can be crucial for binding to the kinase active site, contributing to the potency and selectivity of the inhibitor.

Quantitative Data: Example of an Aurora Kinase Inhibitor

The following table summarizes the inhibitory activity of a representative compound synthesized using a substituted 2-alkoxyphenylboronic acid. This data is presented for illustrative purposes to demonstrate the type of quantitative information that would be relevant for a drug discovery program.

CompoundTarget KinaseIC₅₀ (nM)
(S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol (Example)Aurora A1.5
Aurora B3.2
Aurora C2.8
FLT325
RET40
Data is representative of compounds synthesized using methods involving 2-alkoxyphenylboronic acids.[5]
Hypothetical Signaling Pathway Inhibition

An inhibitor developed using a (2-alkoxyphenyl)boronic acid building block could potentially target a signaling pathway implicated in cancer, such as the Aurora kinase pathway which is critical for mitosis.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_Kinase Aurora Kinase Aurora_Kinase->Prophase Phosphorylates Histone H3 Aurora_Kinase->Metaphase Regulates Spindle Assembly Checkpoint Inhibitor Inhibitor (Derived from (2-alkoxyphenyl)boronic acid) Inhibitor->Aurora_Kinase Inhibition Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor->Mitotic_Arrest

Hypothetical inhibition of the Aurora kinase signaling pathway.

Future Perspectives and Conclusion

Researchers and drug development professionals can consider this compound a valuable tool for:

  • Lead Optimization : Introducing the 2-(cyclopentyloxy)phenyl group to explore its impact on potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Design : Utilizing the phenylboronic acid core for its covalent binding potential.

  • Library Synthesis : Incorporating this reagent into combinatorial libraries for high-throughput screening.

Further research and publication are required to fully elucidate the specific biological activities and therapeutic potential of derivatives of this compound.

References

Application Notes: Synthesis of Bioactive FGFR Inhibitors Using (2-(cyclopentyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor using (2-(cyclopentyloxy)phenyl)boronic acid as a key building block. The synthesis leverages a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2]

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them a significant target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has emerged as a promising strategy in oncology.

This document outlines the synthesis of a specific N-aryl-N'-pyrimidin-4-yl urea derivative, a class of compounds known for their potent and selective inhibition of FGFR1, FGFR2, and FGFR3. The key synthetic step involves a palladium-catalyzed Suzuki-Miyaura coupling of a chlorinated pyrimidine intermediate with this compound.

Core Synthesis Workflow

The overall synthetic strategy involves a multi-step process culminating in a Suzuki coupling reaction to introduce the desired aryl moiety from this compound.

workflow cluster_synthesis Synthetic Pathway A Urea Formation B Chlorination A->B Intermediate 1 C Suzuki Coupling with This compound B->C Key Intermediate D Final Bioactive Compound (FGFR Inhibitor) C->D

Figure 1: High-level workflow for the synthesis of the target FGFR inhibitor.

Experimental Protocols

The following protocols are based on the general procedures described for the synthesis of related N-aryl-N'-pyrimidin-4-yl urea FGFR inhibitors.

Synthesis of Key Intermediate: 1-(6-chloro-pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-methyl-urea

Materials:

  • 6-chloro-N-methylpyrimidin-4-amine

  • 1,3-dichloro-2,5-dimethoxy-4-isocyanatobenzene

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • To a solution of 6-chloro-N-methylpyrimidin-4-amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add 1,3-dichloro-2,5-dimethoxy-4-isocyanatobenzene (1.1 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(6-chloro-pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-methyl-urea as a solid.

Suzuki-Miyaura Coupling: Synthesis of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-(6-(2-(cyclopentyloxy)phenyl)pyrimidin-4-yl)-1-methyl-urea

Materials:

  • 1-(6-chloro-pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-methyl-urea (1.0 eq)

  • This compound (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel, combine 1-(6-chloro-pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-methyl-urea, this compound, and sodium carbonate.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final bioactive compound.

Data Presentation

The following table summarizes the in vitro activity of a representative FGFR inhibitor from this chemical class against key FGFR kinases.

Compound IDTarget KinaseIC₅₀ (nM)
Representative Compound FGFR11.5
FGFR22.0
FGFR33.0

Data is representative of the N-aryl-N'-pyrimidin-4-yl urea class of FGFR inhibitors.

Signaling Pathway

The synthesized compound acts as an ATP-competitive inhibitor of FGFRs, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis FGF FGF Ligand FGF->FGFR Binds Inhibitor Synthesized Inhibitor (ATP Competitive) Inhibitor->FGFR Inhibits

Figure 2: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The use of this compound in a Suzuki-Miyaura coupling reaction provides an efficient and modular route to a potent class of FGFR inhibitors. The detailed protocols and accompanying data serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics. The versatility of the Suzuki coupling allows for the synthesis of a diverse library of analogues by varying the boronic acid partner, facilitating structure-activity relationship studies.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (2-(Cyclopentyloxy)phenyl)boronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (2-(cyclopentyloxy)phenyl)boronic acid with a variety of aryl chlorides. This transformation is a key method for the synthesis of biaryl compounds containing a sterically hindered ortho-alkoxy substituent, a common motif in pharmaceuticals and functional materials. The protocols and data presented are based on established methodologies for the coupling of sterically hindered boronic acids with challenging aryl chloride substrates.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The coupling of aryl chlorides is particularly attractive due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, the inherent stability of the C-Cl bond and the steric hindrance posed by ortho-substituents, such as the cyclopentyloxy group on the boronic acid, present significant challenges. Overcoming these hurdles requires carefully optimized catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition of the aryl chloride to the palladium center.

This document outlines a general protocol, representative data, and the underlying mechanistic principles for the successful cross-coupling of this compound with various aryl chlorides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the (2-(cyclopentyloxy)phenyl) group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') transmetalation_complex->product aryl_chloride Aryl Chloride (Ar-Cl) aryl_chloride->pd2_complex boronic_acid This compound (Ar'-B(OH)₂) boronic_acid->transmetalation_complex + Base

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides. The data is representative and compiled from analogous reactions involving sterically hindered 2-alkoxyphenylboronic acids.[1][2][3][4]

Table 1: Screening of Reaction Conditions

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101885
24-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O1002492
32-ChloropyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001678
41-Chloro-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O1201295

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: this compound (1.2 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (5:1), 110 °C, 18 h.

EntryAryl ChlorideProductYield (%)
14-Chlorotoluene2-(4-Methylphenyl)-1-(cyclopentyloxy)benzene88
24-Chloroanisole2-(4-Methoxyphenyl)-1-(cyclopentyloxy)benzene91
31-Chloro-4-fluorobenzene2-(4-Fluorophenyl)-1-(cyclopentyloxy)benzene82
41-Chloro-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)-1-(cyclopentyloxy)benzene75
53-Chlorobenzonitrile3-(2-(Cyclopentyloxy)phenyl)benzonitrile86
62-Chloroanisole2-(2-Methoxyphenyl)-1-(cyclopentyloxy)benzene65

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with aryl chlorides using a conventional heating source.

Materials:

  • This compound (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere system (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated heating block or oil bath at 110 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Toluene/H₂O) inert->solvent reaction Heat and Stir at 110 °C for 18h solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Work-up monitoring->workup purification Purify by Flash Column Chromatography workup->purification product Obtain Pure Biaryl Product purification->product

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to reduced reaction times and improved yields.[5]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) and water (10:1 mixture), degassed

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), sodium carbonate (1.0 mmol), and Pd(PPh₃)₂Cl₂ (0.015 mmol).

  • Add the degassed DMF/water mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 140 °C for 20 minutes with stirring.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Troubleshooting
  • Low or No Conversion:

    • Ensure the inert atmosphere was properly maintained. Oxygen can deactivate the catalyst.

    • Check the quality of the boronic acid, which can degrade upon storage. Consider using a fresh batch or the corresponding pinacol ester.

    • The catalyst or ligand may be inactive. Use a fresh batch or a different catalyst/ligand system. For sterically hindered substrates, ligands like SPhos, XPhos, or RuPhos are often more effective.

    • The base may not be strong enough or may be insoluble. Screen other bases such as K₂CO₃, Cs₂CO₃, or KF.

  • Formation of Side Products:

    • Homocoupling of the boronic acid: This can occur, especially at higher temperatures. Using a slight excess of the boronic acid is common, but large excesses should be avoided.

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom. This is often promoted by excess base or water. Ensure anhydrous solvents are used where appropriate and that the base is not excessively strong.

By following these protocols and considering the troubleshooting tips, researchers can effectively perform the Suzuki-Miyaura cross-coupling of this compound with a wide range of aryl chlorides to synthesize valuable biaryl compounds.

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of Diaryl Ethers via Arylation of Phenols with (2-(Cyclopentyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the diaryl ether linkage is a critical transformation in organic synthesis, as this structural motif is present in a wide array of natural products, pharmaceuticals, and advanced materials. The copper-catalyzed arylation of phenols with arylboronic acids, a key example of the Chan-Lam coupling reaction, offers a powerful and versatile method for constructing these C-O bonds under mild conditions. This reaction is conducted at or near room temperature and is tolerant of a diverse range of functional groups, making it a valuable tool in complex molecule synthesis.[1][2] This document provides detailed application notes and a comprehensive protocol for the copper-catalyzed arylation of phenols using the sterically hindered reagent, (2-(cyclopentyloxy)phenyl)boronic acid.

Reaction Principle

The Chan-Lam O-arylation proceeds via a copper-catalyzed oxidative coupling mechanism. The catalytic cycle is generally understood to involve the formation of a copper(II)-aryl complex from the boronic acid, followed by coordination of the phenol. A key step is the reductive elimination from a transient copper(III) intermediate, which forms the desired carbon-oxygen bond and regenerates a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the cycle.[3][4] For sterically hindered substrates, such as ortho-substituted arylboronic acids, the use of a ligand like picolinic acid can be beneficial to facilitate the reaction.[5][6][7]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the copper-catalyzed O-arylation of phenols. While specific yields for this compound are not extensively reported, the data is representative of Chan-Lam couplings with various arylboronic acids, including sterically hindered examples.

Table 1: Typical Reaction Components and Conditions

ComponentRoleTypical Reagents/ConditionsConcentration/Loading
Arylating AgentAryl group sourceThis compound1.0 - 1.5 equivalents
PhenolNucleophileSubstituted or unsubstituted phenols1.0 equivalent
Copper CatalystCatalystCopper(II) acetate (Cu(OAc)₂), Copper(I) iodide (CuI)5 - 20 mol%
Ligand (optional)Accelerates reaction, especially for hindered substratesPicolinic acid10 - 20 mol%
BaseActivates phenol, facilitates transmetalationTriethylamine (Et₃N), Pyridine, Potassium phosphate (K₃PO₄)2.0 - 3.0 equivalents
SolventReaction mediumDichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol0.1 - 0.5 M
Additive (optional)Removes water, can improve yield4 Å Molecular SievesVaries (e.g., 100 mg per mmol of phenol)
AtmosphereOxidant sourceAir (open flask)N/A
TemperatureReaction conditionRoom temperature to 40°CN/A
Reaction TimeDuration24 - 72 hoursN/A

Table 2: Representative Yields for Copper-Catalyzed O-Arylation of Phenols

Phenol SubstrateArylboronic AcidCatalyst SystemSolventYield (%)
4-MethoxyphenolPhenylboronic acidCu(OAc)₂DCM~90%
Phenol2-Methylphenylboronic acidCu(OAc)₂DCM~75%
2,6-Dimethylphenol2-IodotolueneCuI, Picolinic AcidDMSOHigh Yields Reported[7]
o-Cresol2-BromotolueneCuI, Picolinic AcidDMSOHigh Yields Reported[5]

*Note: Aryl halides are used in these examples, but they demonstrate the efficacy of the catalyst system for hindered couplings, which is translatable to hindered boronic acids.

Mandatory Visualizations

Reaction_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II)-B(OH)2 Aryl-Copper Intermediate Cu(II)->Ar-Cu(II)-B(OH)2 Transmetalation Ar-B(OH)2 (2-Cyclopentyloxyphenyl)boronic acid Ar-B(OH)2->Ar-Cu(II)-B(OH)2 Ar-Cu(II)-OR Aryl-Copper-Phenoxide Ar-Cu(II)-B(OH)2->Ar-Cu(II)-OR Phenol Phenol (R-OH) Phenol->Ar-Cu(II)-OR Ligand Exchange Cu(III) Ar-Cu(III)-OR Ar-Cu(II)-OR->Cu(III) Oxidation Cu(I) Cu(I) Cu(III)->Cu(I) Product Diaryl Ether (Ar-OR) Cu(III)->Product Reductive Elimination Cu(I)->Cu(II) Re-oxidation (O2 from air)

Caption: Proposed catalytic cycle for the Chan-Lam O-arylation.

Experimental_Workflow A 1. Reagent Preparation (Phenol, Boronic Acid, Catalyst, Base, Solvent) B 2. Reaction Setup (Combine reagents in flask, open to air) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for Chan-Lam O-arylation.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Phenol Product Diaryl Ether Product Phenol->Product BoronicAcid This compound BoronicAcid->Product Catalyst Copper Catalyst (e.g., Cu(OAc)2) Catalyst->Product enables Base Base (e.g., Et3N) Base->Product promotes Solvent Solvent (e.g., DCM) Solvent->Product medium Atmosphere Atmosphere (Air) Atmosphere->Catalyst re-oxidizes

Caption: Logical relationship of components in the reaction.

Experimental Protocols

Materials and Equipment:

  • This compound (1.0 equiv)

  • Phenol of choice (e.g., 4-methoxyphenol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves (powdered, activated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol 1: General Procedure for Copper-Catalyzed Arylation of Phenols

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.2 mmol), this compound (1.0 mmol), copper(II) acetate (0.1 mmol), and powdered 4 Å molecular sieves (approximately 100 mg).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous dichloromethane (10 mL) followed by triethylamine (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The flask should be open to the air (a needle can be inserted through a septum to ensure air access).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (phenol) is consumed (typically 24-48 hours).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with additional dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl ether.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Protocol 2: Optimized Procedure for Sterically Hindered Substrates

For phenols or boronic acids with significant steric hindrance, the following modified protocol may provide improved yields.[5][7]

  • Reaction Setup: To an oven-dried screw-cap test tube, add a magnetic stir bar, copper(I) iodide (CuI, 0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), the phenol (1.2 mmol), this compound (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2 mL).

  • Reaction Execution: Seal the test tube and stir the mixture at a slightly elevated temperature (e.g., 40 °C) for 24-72 hours.

  • Monitoring, Work-up, Purification, and Characterization: Follow steps 4-8 from Protocol 1. Note that DMSO will need to be removed under high vacuum or through aqueous washes during the work-up.

Conclusion

The copper-catalyzed arylation of phenols with this compound represents a highly effective method for the synthesis of sterically demanding diaryl ethers. The mild reaction conditions, operational simplicity, and tolerance of various functional groups make this a valuable transformation for applications in medicinal chemistry and materials science. The provided protocols offer a robust starting point for researchers to utilize this important synthetic methodology.

References

Application Notes and Protocols: (2-(cyclopentyloxy)phenyl)boronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(cyclopentyloxy)phenyl)boronic acid is a valuable bifunctional organic building block that has gained significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety for versatile cross-coupling reactions and a sterically influential cyclopentyloxy group at the ortho position, makes it an attractive component for the synthesis of complex organic molecules, including biologically active compounds and novel materials. The cyclopentyloxy group can modulate the electronic and steric properties of the molecule, potentially enhancing reactivity and selectivity in chemical transformations.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction.

Core Applications in Organic Synthesis

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The general scheme for the Suzuki-Miyaura coupling reaction is as follows:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product 2-(cyclopentyloxy)biaryl Boronic_Acid->Product Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Ar-X) X = I, Br, Cl, OTf Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. While specific reaction conditions may require optimization based on the substrate, this protocol serves as a robust starting point.

Protocol 1: Synthesis of 2-(cyclopentyloxy)-4'-methoxybiphenyl

This protocol describes the synthesis of a biaryl compound using this compound and 4-bromoanisole as coupling partners.

Materials:

  • This compound

  • 4-bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(cyclopentyloxy)-4'-methoxybiphenyl.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of ortho-alkoxy-substituted phenylboronic acids with various aryl halides, which can be used as a guideline for optimizing reactions with this compound.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100880-90
34-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100690-98
42-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)Dioxane1101275-85

Visualization of Experimental Workflow

The general workflow for a typical Suzuki-Miyaura coupling experiment is illustrated below.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - Boronic Acid - Aryl Halide - Base B Assemble Flame-Dried Glassware under Inert Atmosphere A->B C Add Reagents to Flask B->C D Add Catalyst and Ligand C->D E Add Degassed Solvents D->E F Heat and Stir (e.g., 90°C, 12h) E->F G Monitor by TLC F->G H Cool to Room Temperature G->H I Aqueous Extraction H->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Column Chromatography K->L M Characterize Product (NMR, MS, etc.) L->M TNF_alpha_pathway cluster_membrane Cell Membrane TNFR TNF Receptor (TNFR) TRADD TRADD TNFR->TRADD Recruits TNF_alpha TNF-α TNF_alpha->TNFR Binds Inhibitor Inhibitor (derived from building block) Inhibitor->TNF_alpha Blocks TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NF_kB NF-κB IkB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered (2-(cyclopentyloxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the primary factors to investigate?

Answer:

Low conversion in Suzuki couplings involving sterically hindered substrates like this compound is a common challenge. The steric bulk near the boron atom can impede crucial steps in the catalytic cycle. A systematic approach to troubleshooting should focus on the following key areas:

  • Catalyst and Ligand Selection: This is the most critical factor for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[2][3] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.[1] N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy in these challenging couplings.[1][2]

  • Base Selection: The choice of base is crucial for activating the boronic acid to facilitate the transmetalation step.[1]

    • Recommendation: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for hindered systems.[1][2] In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]

  • Solvent Selection and Degassing: The solvent can influence catalyst stability and reactivity.[4] Crucially, the presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[2]

    • Recommendation: High-boiling point solvents like dioxane, toluene, or DMF are often necessary to achieve the higher temperatures required for hindered couplings.[2] Ensure all solvents are rigorously degassed prior to use to remove dissolved oxygen.[2]

  • Reaction Temperature: Steric hindrance often necessitates higher reaction temperatures to overcome the increased activation energy of the reaction.[2]

    • Recommendation: If initial attempts at lower temperatures fail, incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.[2]

Issue 2: Significant Homocoupling of the Boronic Acid

Question: My main byproduct is the dimer of this compound. What causes this and how can I minimize it?

Answer:

The homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or certain palladium species.[2]

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.

    • Recommendation: Ensure that all solvents and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[2]

  • Choice of Palladium Source: The oxidation state of the initial palladium source can influence the extent of homocoupling.

    • Recommendation: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species in situ might be inefficient, leading to side reactions.[2]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Recommendation: Bulky, electron-donating ligands, such as the Buchwald-type biarylphosphine ligands, can favor the cross-coupling pathway.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best initial screening conditions for a Suzuki coupling with this compound?

A1: For a challenging, sterically hindered substrate, starting with more robust conditions is advisable. A good starting point would be:

  • Catalyst System: A pre-formed catalyst like XPhos Pd G3 or generating the catalyst in situ with Pd₂(dba)₃ and a bulky ligand like XPhos or SPhos.

  • Base: K₃PO₄ or Cs₂CO₃.

  • Solvent: Degassed dioxane/water mixture (e.g., 10:1).[2]

  • Temperature: 100-110 °C.[2]

Q2: My boronic acid appears to be degrading during the reaction. What can I do?

A2: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be an issue, especially at elevated temperatures.

  • Recommendation: Consider converting the boronic acid to a more stable derivative.

    • Pinacol esters: These are generally more stable and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and subsequent degradation.[5]

    • Potassium trifluoroborate salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[2]

    • MIDA boronates: These are exceptionally stable and can be used in sequential coupling reactions.[2]

Q3: How critical is the purity of this compound?

A3: The purity of the boronic acid is highly critical for the success of a Suzuki coupling reaction. Impurities can lead to side reactions, reduced yields, and complications in product purification.[6] It is recommended to use high-purity boronic acid (≥98.0%).[6]

Q4: Can I run this reaction under anhydrous conditions?

A4: While many Suzuki couplings use aqueous bases, anhydrous conditions can be employed, particularly when using boronic esters like neopentyl esters.[5] If using a boronic acid, a small amount of water is often necessary to facilitate the action of bases like K₃PO₄.[7]

Data Summary

Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings
Catalyst PrecursorLigandKey Advantages
Pd₂(dba)₃XPhos, SPhos, RuPhosHighly effective for sterically hindered substrates.[2][3]
Pd(OAc)₂Buchwald LigandsCommon and cost-effective Pd(II) source.[5]
XPhos Pd G3/G4(pre-formed)Air- and moisture-stable precatalysts, convenient to handle.[8][9]
Table 2: Base and Solvent Selection Guide for Hindered Couplings
BaseRecommended Solvent(s)Temperature Range (°C)Notes
K₃PO₄Dioxane/H₂O, Toluene80 - 110Often a good first choice for hindered substrates.[1][2]
Cs₂CO₃Dioxane, DMF80 - 110A strong base that can be very effective.[1]
K₂CO₃Dioxane/H₂O, Ethanol/H₂O80 - 100A milder base, may be sufficient for less challenging couplings.[10][11]

Experimental Protocols

General Protocol for Suzuki Coupling Optimization
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and base (2.0-3.0 equiv.) to a dry reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a pre-formed catalyst, add it directly (1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath. Stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product using flash column chromatography.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl R-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl R'-B(OH)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R' CoupledProduct Coupled Product (R-R') RedElim->CoupledProduct ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid This compound (R'-B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst system appropriate for hindered substrates? Start->CheckCatalyst ChangeCatalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase Temperature (e.g., to 100-110 °C) CheckTemp->IncreaseTemp No CheckDegassing Is the system rigorously degassed? CheckTemp->CheckDegassing Yes IncreaseTemp->CheckDegassing Degas Thoroughly Degas Solvents and Reaction Vessel CheckDegassing->Degas No Success Improved Yield CheckDegassing->Success Yes Degas->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of (2-(cyclopentyloxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via a Grignard reaction with a trialkyl borate, is susceptible to the formation of several impurities. These can be broadly categorized as:

  • Starting Material-Derived Impurities: Unreacted 1-bromo-2-(cyclopentyloxy)benzene.

  • Reaction Byproducts:

    • Homocoupling Product: 2,2'-bis(cyclopentyloxy)-1,1'-biphenyl, formed from the coupling of two Grignard reagent molecules.

    • Protodeboronation Product: Cyclopentyloxybenzene, resulting from the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction for boronic acids.

  • Product-Related Impurities:

    • Boroxine: The trimeric anhydride of this compound, which exists in equilibrium with the boronic acid, especially in the solid state or in non-polar solvents.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Firstly, the formation of the Grignard reagent is critical and highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The quality of the magnesium turnings is also crucial; activation with iodine or 1,2-dibromoethane may be necessary. Secondly, the temperature of the borylation step (addition of trialkyl borate) is critical. This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent multiple additions of the Grignard reagent to the borate ester. Allowing the temperature to rise prematurely can lead to the formation of borinic and boronic acids, reducing the yield of the desired boronic acid.

Q3: I am having difficulty purifying my this compound. What purification strategies are recommended?

A3: Purifying arylboronic acids can be challenging due to their physical properties and the presence of closely related impurities. Common purification techniques include:

  • Recrystallization: This is often the most effective method. A solvent system in which the boronic acid has good solubility at elevated temperatures but poor solubility at room temperature should be chosen. Mixtures of hexanes and ethyl acetate are often effective.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities like the homocoupling byproduct. Acidification of the aqueous layer will precipitate the purified boronic acid, which can then be extracted into an organic solvent.

  • Column Chromatography: While possible, chromatography on silica gel can be problematic as boronic acids can stick to the stationary phase or dehydrate to form boroxines. Using a deactivated silica or a different stationary phase like alumina might give better results. A gradient elution with a mobile phase containing a small amount of a polar solvent is often necessary.

Q4: How can I detect the presence of boroxine in my sample?

A4: The presence of boroxine can be detected by several analytical techniques:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the aromatic protons of the boroxine will be slightly different from those of the boronic acid, and the signals may appear broadened. Adding a small amount of a coordinating solvent like d₄-methanol to the NMR tube can help break up the boroxine and sharpen the signals of the monomeric boronic acid.

  • Mass Spectrometry: Boroxines will appear as higher molecular weight species in the mass spectrum, corresponding to the trimer of the boronic acid minus three water molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Grignard reaction does not initiate (no exotherm, iodine color persists). Inactive magnesium surface. Wet solvent or glassware.Activate magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous THF.
A significant amount of biphenyl byproduct is observed. High concentration of Grignard reagent. Localized heating during Grignard formation.Add the aryl bromide solution slowly to the magnesium suspension to maintain a gentle reflux and avoid high local concentrations. Ensure efficient stirring.
Protodeboronation product is a major impurity. Presence of excess water during workup or purification. Acidic conditions during workup.Use anhydrous conditions as much as possible. During workup, quench the reaction at low temperature and avoid prolonged exposure to strong acids.
Product appears as a waxy or oily solid that is difficult to handle. Presence of boroxine and other impurities.Attempt recrystallization from a suitable solvent system. If that fails, an acid-base extraction may help to isolate the boronic acid in a purer, more crystalline form.
Broad peaks are observed in the ¹H NMR spectrum. Presence of boroxine. Paramagnetic impurities.Add a drop of d₄-methanol to the NMR sample to break up the boroxine. If paramagnetic impurities from the Grignard reaction are suspected, filter the crude product through a short plug of celite.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via a Grignard reaction.

Materials:

  • 1-Bromo-2-(cyclopentyloxy)benzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • Assemble the apparatus and flush with dry nitrogen.

    • Add anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2-(cyclopentyloxy)benzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and a gentle reflux).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add triisopropyl borate (1.5 equivalents) dropwise via syringe, ensuring the internal temperature remains below -60 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.

Visualizing the Process

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis start Synthesis Issue Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product grignard_issue Grignard Formation Problem? low_yield->grignard_issue Check Reaction Start borylation_issue Borylation Inefficient? low_yield->borylation_issue Check Temp. Control homocoupling Homocoupling Product (Biphenyl)? impure_product->homocoupling Analyze by GC-MS protodeboronation Protodeboronation Product? impure_product->protodeboronation Analyze by NMR/GC-MS boroxine Boroxine Present? impure_product->boroxine Analyze by NMR/MS dry_glassware Action: Flame-dry glassware under vacuum. grignard_issue->dry_glassware activate_mg Action: Activate Mg with Iodine. grignard_issue->activate_mg low_temp Action: Maintain borylation at -78 °C. borylation_issue->low_temp slow_addition Action: Slow addition of aryl bromide. homocoupling->slow_addition anhydrous_workup Action: Anhydrous workup and avoid strong acid. protodeboronation->anhydrous_workup recrystallize Action: Recrystallize or perform acid-base extraction. boroxine->recrystallize

Caption: A flowchart for troubleshooting common issues in the synthesis.

Synthetic Pathway and Impurity Formation

G Synthetic Pathway and Common Impurity Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways start_material 1-Bromo-2-(cyclopentyloxy)benzene + Mg, THF grignard Grignard Reagent start_material->grignard Formation intermediate Boronate Ester Intermediate grignard->intermediate Borylation (-78 °C) homocoupling Homocoupling Byproduct (Biphenyl) grignard->homocoupling Side Reaction borate_ester Triisopropyl Borate borate_ester->intermediate product This compound intermediate->product Hydrolysis (H+) protodeboronation Protodeboronation Product (Cyclopentyloxybenzene) product->protodeboronation Side Reaction (H₂O/H⁺) boroxine Boroxine (Trimeric Anhydride) product->boroxine Equilibrium (Dehydration) boroxine->product Equilibrium (Hydration)

Caption: The synthetic route and points where common impurities may form.

base sensitivity of (2-(cyclopentyloxy)phenyl)boronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-(cyclopentyloxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in cross-coupling reactions, with a particular focus on its sensitivity to basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling with this compound?

A1: Low yields with this substrate are often linked to its structure. As an ortho-substituted, sterically hindered boronic acid, both the transmetalation and reductive elimination steps of the catalytic cycle can be slowed down.[1] Several factors should be investigated:

  • Catalyst Inactivity: Ensure your palladium precatalyst and ligand are active. If using a Pd(II) source, it must be effectively reduced in situ to the active Pd(0) species.[1][2]

  • Oxygen Contamination: Rigorously degas your solvents and maintain an inert atmosphere. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1][2]

  • Suboptimal Base: The choice of base is critical. The base must be strong enough to promote the formation of the reactive boronate "ate" complex but not so strong that it causes decomposition of the starting material.[3][4]

  • Steric Hindrance: The cyclopentyloxy group at the ortho position creates significant steric bulk. This may require more forcing conditions, such as higher temperatures (80–110 °C) and the use of specialized bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) to facilitate the coupling.[1]

Q2: My boronic acid appears to be decomposing during the reaction, leading to the formation of cyclopentyloxybenzene. What is this side reaction and how can I prevent it?

A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] It is a common decomposition pathway for arylboronic acids, and its rate is highly dependent on the reaction pH, temperature, and the electronic properties of the aryl group.[5][6] While this specific boronic acid is not strongly electron-deficient, base-mediated protodeboronation can still be a significant issue.[6][7]

Strategies to minimize protodeboronation:

  • Use Milder Bases: Start with weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides (NaOH, KOH).[4][8]

  • Consider Fluoride Sources: Bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective while being less prone to causing protodeboronation in some systems.[4]

  • Anhydrous Conditions: Water is often required for the Suzuki-Miyaura reaction, but minimizing its amount or using anhydrous conditions with specific activators can sometimes suppress protodeboronation.[9]

  • Use Boronic Esters: Converting the boronic acid to a more stable ester (e.g., a pinacol or MIDA ester) can protect it. These esters can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its free concentration low and minimizing decomposition.[10]

Q3: What is the optimal base for coupling a sterically hindered, ortho-alkoxy substituted boronic acid?

A3: There is no single "best" base, as the optimal choice depends on the specific coupling partners, solvent, and catalyst system. A screening process is often necessary. However, a good starting point for a sterically hindered substrate like this compound is to use moderately strong, non-nucleophilic bases.

  • Inorganic Carbonates and Phosphates: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective choices. They offer sufficient basicity to facilitate the reaction without being overly aggressive, which helps to prevent degradation of sensitive substrates.[4][11]

  • Strong Hydroxide Bases: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are strong and can be effective, but they also increase the risk of side reactions, especially protodeboronation.[4][12] They should be used with caution.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally considered weaker and may require higher reaction temperatures.

Q4: Is the cyclopentyloxy ether bond susceptible to cleavage under strong basic conditions?

A4: While aryl ether bonds are generally stable, they can be susceptible to cleavage under harsh conditions, particularly with strong bases at elevated temperatures. Although this is not the most common failure mode for Suzuki-Miyaura reactions, it is a possibility if you are using very strong bases (like NaOH or KOH) in combination with high temperatures for extended periods. If you suspect ether cleavage is occurring, switching to a milder base such as K₃PO₄ or Cs₂CO₃ is highly recommended.

Data Presentation

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling

This table provides a summary of common bases and their general characteristics to guide your selection process.

BaseFormulaRelative StrengthTypical Use CaseAdvantagesDisadvantages
Potassium PhosphateK₃PO₄ModerateGeneral purpose, good for sensitive substratesOften provides high yields, good solubility in mixed aqueous solvents.[11]Can be hygroscopic; grinding may be needed for reproducibility.[9]
Cesium CarbonateCs₂CO₃Moderate-StrongSterically hindered or challenging couplingsHigh solubility, often enhances reaction rates.More expensive than other carbonate bases.
Potassium CarbonateK₂CO₃ModerateGeneral purpose, widely usedInexpensive, effective for many substrates.[8]May be less effective for very challenging couplings.
Sodium HydroxideNaOHStrongWhen a strong base is requiredInexpensive and highly basic.High basicity can promote side reactions like protodeboronation.[4]
Potassium FluorideKFModerateWhen other bases fail or cause decompositionFluoride ions can play a unique role in activating the boronic acid.[4]Can be less effective than stronger bases.

Visualizations

Experimental & Logical Workflows

The following diagrams illustrate key decision-making and mechanistic pathways relevant to your experiments.

troubleshooting_workflow Troubleshooting Workflow for Low Yields start Low / No Yield Observed check_reagents 1. Verify Reagent Quality - Boronic Acid Purity? - Active Catalyst? - Dry/Degassed Solvent? start->check_reagents screen_base 2. Screen Bases (Start with milder options) check_reagents->screen_base Reagents OK base_mild Try K₃PO₄ or K₂CO₃ screen_base->base_mild base_strong Try Cs₂CO₃ (Caution: NaOH/KOH) screen_base->base_strong base_fluoride Try KF / CsF screen_base->base_fluoride vary_conditions 3. Optimize Conditions temp Increase Temperature (e.g., 80-110 °C) vary_conditions->temp conc Adjust Concentration (0.1 M to 0.5 M) vary_conditions->conc screen_ligand 4. Screen Ligands ligand_buchwald Use Bulky Ligands (XPhos, SPhos, RuPhos) screen_ligand->ligand_buchwald success Improved Yield base_mild->vary_conditions No Improvement base_mild->success Success! base_strong->vary_conditions No Improvement base_strong->success Success! base_fluoride->vary_conditions No Improvement base_fluoride->success Success! temp->screen_ligand Still Low Yield temp->success Success! conc->screen_ligand Still Low Yield conc->success Success! ligand_buchwald->success Success!

Caption: Troubleshooting workflow for optimizing coupling reactions.

suzuki_cycle Role of Base in the Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Base-Mediated Activation cluster_products Products & Byproducts pd0 Pd(0)Lₙ pd2_oxid R¹-Pd(II)Lₙ-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)Lₙ-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Desired Product) pd2_trans->product boronic_acid R²-B(OH)₂ This compound boronate [R²-B(OH)₃]⁻ (Reactive Boronate) boronic_acid->boronate side_product R²-H (Protodeboronation) boronic_acid->side_product Undesired Side Reaction (Excess Base/ High Temp) base Base (e.g., K₃PO₄) base->boronate Activates boronate->pd2_oxid Transmetalation Step R1X R¹-X (Aryl Halide)

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of base, solvent, temperature, and catalyst/ligand may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (if not using a precatalyst) (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene/EtOH/H₂O)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl bromide.[1]

  • Degassing (Optional but Recommended): For robust oxygen removal, sparge the reaction mixture with argon for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a starting point of 90-100 °C is recommended for this sterically hindered substrate). Stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[13]

References

preventing homocoupling of (2-(cyclopentyloxy)phenyl)boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of (2-(cyclopentyloxy)phenyl)boronic Acid

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing the undesired homocoupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a particular concern for this compound?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-bis(cyclopentyloxy)-1,1'-biphenyl. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.[1] this compound is particularly susceptible to homocoupling due to its electron-rich nature, which can facilitate certain side reactions.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main causes of boronic acid homocoupling are:

  • Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2][3] This is often the major pathway for homocoupling.

  • Use of Palladium(II) Precatalysts: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product during its reduction to the catalytically active Pd(0) state.[2][3]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and the reaction mixture itself is crucial. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can effectively displace dissolved oxygen. For the reaction mixture, sparging for 10-15 minutes before adding the catalyst is recommended.

  • Freeze-Pump-Thaw: This method involves freezing the solvent in a Schlenk flask using liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw under an inert atmosphere. Repeating this cycle three times is highly effective at removing dissolved gases.

Q4: Which type of palladium catalyst is best to minimize homocoupling?

A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred to minimize homocoupling. These catalysts do not require an in situ reduction step that can consume the boronic acid to form the homocoupled byproduct. If a Pd(II) precatalyst is used, the addition of a phosphine ligand can facilitate its reduction to Pd(0) and often suppresses homocoupling.

Q5: How does the choice of ligand affect the formation of the homocoupling byproduct?

A5: The choice of ligand is critical. For sterically hindered and electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos and XPhos can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, which can outcompete the pathways leading to homocoupling.

Q6: What is the role of the base, and which base is most suitable?

A6: The base is required to activate the boronic acid for the transmetalation step. For sterically hindered substrates, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the solubility of the boronic acid salt and affect the overall reaction rate, thereby indirectly impacting the extent of side reactions.

Troubleshooting Guides

Problem 1: Significant amount of homocoupling byproduct observed by TLC or LC-MS.

Potential Cause Troubleshooting Step
Inadequate degassingImprove the degassing procedure. Use the freeze-pump-thaw method for the solvent and sparge the reaction mixture with argon for at least 15 minutes before adding the catalyst.
Use of a Pd(II) precatalystSwitch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Suboptimal ligandEmploy a bulky, electron-rich phosphine ligand like SPhos or XPhos in a 1:2 or 1:1 ratio with the palladium source.
Reaction temperature is too highLower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.

Problem 2: Low yield of the desired product, with unreacted starting materials and some homocoupling.

Potential Cause Troubleshooting Step
Inefficient catalyst systemScreen different combinations of palladium precatalysts and ligands. Buchwald's second-generation precatalysts (e.g., SPhos-Pd-G2) can be very effective.
Inappropriate baseTry a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
Solvent effectsThe choice of solvent can influence the solubility of reagents and intermediates. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent or water is common.

Data Presentation

Table 1: Effect of Palladium Precatalyst on Homocoupling

CatalystCatalyst TypeTypical Homocoupling (%)Cross-Coupling Yield (%)Notes
Pd(OAc)₂Pd(II)5-20%70-90%Homocoupling can be significant without proper pre-reduction.
PdCl₂(PPh₃)₂Pd(II)5-15%75-90%Similar to Pd(OAc)₂, requires in situ reduction.
Pd(PPh₃)₄Pd(0)<5%>90%Generally lower homocoupling as it is already in the active oxidation state.
Pd₂(dba)₃Pd(0)<5%>90%Another effective Pd(0) source, often used with additional ligands.

Note: The values presented are typical ranges observed in Suzuki-Miyaura reactions and can vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Ligand Choice on Suzuki Coupling of Sterically Hindered Arylboronic Acids

LigandLigand TypeTypical Cross-Coupling Yield (%)Comments
PPh₃Triphenylphosphine60-80%Can be effective, but often requires higher temperatures and may not be optimal for sterically hindered substrates.
SPhosBuchwald Ligand>90%Excellent for sterically demanding couplings, often leading to high yields and suppression of side reactions.
XPhosBuchwald Ligand>90%Similar to SPhos, highly effective for challenging Suzuki-Miyaura reactions.

Note: Yields are representative for the coupling of sterically hindered arylboronic acids with aryl halides.

Experimental Protocols

Detailed Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and finely powdered potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M in the aryl bromide) via syringe.

  • Degassing: Sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos under an inert atmosphere (glovebox) if possible. Suspend the catalyst and ligand in a small amount of degassed toluene and add it to the reaction flask via syringe under a positive pressure of argon.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start High Homocoupling Observed check_degassing Review Degassing Procedure start->check_degassing 1. Check Oxygen Exclusion change_catalyst Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_degassing->change_catalyst 2. If degassing is robust solution Homocoupling Minimized check_degassing->solution optimize_ligand Optimize Ligand (e.g., SPhos, XPhos) change_catalyst->optimize_ligand 3. If homocoupling persists change_catalyst->solution optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base 4. Fine-tuning optimize_ligand->solution optimize_temp Lower Reaction Temperature optimize_base->optimize_temp 5. Further Optimization optimize_temp->solution

Troubleshooting workflow for minimizing homocoupling.

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ar_x Ar-Pd(II)(X)L_n oxidative_addition->pd_ar_x transmetalation Transmetalation (Ar'B(OH)2 + Base) pd_ar_x->transmetalation pd_ar_ar Ar-Pd(II)(Ar')L_n transmetalation->pd_ar_ar reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product pd0_ox Pd(0)L_n pd2_species Pd(II) Species pd0_ox->pd2_species Oxidation oxygen O2 oxygen->pd2_species transmetalation1 Transmetalation (Ar'B(OH)2) pd2_species->transmetalation1 pd_ar_oh Ar'-Pd(II)(OH)L_n transmetalation1->pd_ar_oh transmetalation2 Transmetalation (Ar'B(OH)2) pd_ar_oh->transmetalation2 pd_ar_ar_homo Ar'-Pd(II)(Ar')L_n transmetalation2->pd_ar_ar_homo reductive_elimination_homo Reductive Elimination pd_ar_ar_homo->reductive_elimination_homo reductive_elimination_homo->pd0_ox Reduces to Pd(0) homocoupling_product Ar'-Ar' (Homocoupling Product) reductive_elimination_homo->homocoupling_product

Competing pathways in Suzuki-Miyaura reactions.

References

Technical Support Center: Scale-Up Synthesis of (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (2-(cyclopentyloxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent method involves a Grignard reaction. This process starts with the formation of a Grignard reagent from an aryl halide (e.g., 2-bromo-1-cyclopentyloxybenzene), which then reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.[1][2] The reaction is completed by an aqueous acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.[1] For large-scale operations, continuous flow chemistry setups are being developed to improve safety and efficiency by managing reaction time and temperature precisely.[3][4]

Q2: I am observing low yields in my Grignard-based synthesis. What are the common causes?

A2: Low yields during the scale-up of a Grignard-based boronic acid synthesis can stem from several factors:

  • Incomplete Grignard Reagent Formation: Ensure your starting aryl halide is pure and the magnesium turnings are fresh and activated. The reaction is highly sensitive to moisture and oxygen; maintain strictly anhydrous and inert conditions.[5]

  • Side Reactions: The formation of Wurtz coupling by-products (dimers of the starting material) can occur.[6]

  • Degradation of Product: The boronic acid product can be unstable. Protodeborylation (loss of the B(OH)₂ group) can happen, especially under harsh basic or acidic conditions or at elevated temperatures.[7][8]

  • Sub-optimal Quenching: The temperature during the addition of the Grignard reagent to the borate ester is critical. If the temperature is too high, a double addition can occur where two aryl groups add to the boron center, reducing the yield of the desired product.[1]

Q3: How can I minimize the formation of the double-addition by-product during the borate ester quench?

A3: To prevent the Grignard reagent from reacting twice with the borate ester, it is crucial to maintain a low reaction temperature, typically below -70°C, during the addition.[1] Using bulkier borate esters, like triisopropyl borate instead of trimethyl borate, can also sterically hinder the second addition. A semi-batch process or a continuous flow reactor can be particularly effective on a large scale for maintaining strict temperature control.[5]

Product Stability & Handling

Q4: My isolated this compound appears to degrade upon storage. Why is this happening and how can it be prevented?

A4: Arylboronic acids are susceptible to several degradation pathways:

  • Oxidation: Exposure to air can lead to oxidation of the carbon-boron bond.[9]

  • Protodeborylation: This is the hydrolytic cleavage of the C-B bond, which is often accelerated by heat or the presence of base.[10]

  • Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride, known as a boroxine.[11]

To enhance stability, store the product under an inert atmosphere (nitrogen or argon) at low temperatures. For long-term storage or for particularly unstable compounds, conversion to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt is a common strategy.[10][12]

Q5: The characterization of my final product shows a mixture, though it appears to be a single spot on TLC. Could this be the boroxine trimer?

A5: Yes, it is highly likely. Many arylboronic acids exist in equilibrium with their corresponding cyclic boroxine anhydrides.[11] This is a common occurrence and often does not affect the reactivity in subsequent applications like Suzuki-Miyaura coupling, as the boroxine readily converts back to the monomeric boronic acid under the reaction conditions.[11]

Work-up & Purification

Q6: What are the biggest challenges in purifying this compound at scale?

A6: Purification is one of the most significant hurdles in boronic acid synthesis. Standard silica gel chromatography is often problematic as boronic acids can either streak, irreversibly bind to the silica, or decompose on the column.[7][12] Recrystallization can be effective but finding a suitable solvent system can be challenging and time-consuming.[7][13]

Q7: Since standard silica gel chromatography is not effective, what are the recommended alternatives for purification?

A7: Several alternative purification strategies exist:

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited by extracting it into a basic aqueous solution (e.g., NaOH), washing away non-acidic impurities with an organic solvent, and then re-acidifying the aqueous layer to precipitate the pure product.[7][13]

  • Derivatization: Convert the crude boronic acid into a more stable, crystalline derivative. A popular method is the formation of an adduct with diethanolamine, which often precipitates from the reaction mixture. This stable adduct can be filtered and washed, and the pure boronic acid can be regenerated by treatment with acid.[7][13] MIDA boronates are also very stable to chromatography.[10][12]

  • Specialized Chromatography: If chromatography is necessary, using neutral alumina or boric acid-treated silica gel can sometimes yield better results than standard silica.[12][14] Reverse-phase chromatography (C18) is another option, though it can be costly at scale and product decomposition can occur during the removal of aqueous solvents.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Grignard Reagent Wet solvent or glassware; impure aryl halide; inactive magnesium.Ensure all reagents and equipment are rigorously dried. Use a fresh bottle of anhydrous solvent (e.g., THF). Activate magnesium turnings if necessary (e.g., with iodine or 1,2-dibromoethane).
Significant By-product Formation Reaction temperature too high during borate quench (double addition); Wurtz coupling.Maintain quench temperature below -70°C.[1] Consider using a bulkier borate ester. For Wurtz coupling, ensure slow addition of the halide to magnesium.
Product Degradation during Work-up Protodeborylation due to excessive heat or prolonged exposure to strong acid/base.Keep all work-up steps at low temperatures. Minimize the time the product is in contact with strong aqueous acids or bases.
Difficulty in Isolation/Purification Product is an oil or non-crystalline solid; decomposition on silica gel.Attempt purification via derivatization (e.g., diethanolamine adduct).[7][13] Screen for a suitable recrystallization solvent system. Try acid-base extraction. Avoid standard silica gel chromatography.[7]
Inconsistent Purity Results Formation of boroxine trimer.This is often acceptable for subsequent reactions.[11] The presence of the boroxine can be confirmed by NMR and mass spectrometry.

Experimental Protocols

Protocol 1: General Procedure for Grignard-based Synthesis

Safety Note: This reaction involves pyrophoric organolithium or highly reactive Grignard reagents and flammable solvents. It must be conducted by trained personnel under a strict inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[5]

  • Grignard Formation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction.

  • Under an argon atmosphere, slowly add a solution of 2-bromo-1-cyclopentyloxybenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the newly formed Grignard solution to <-70°C in a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF. Cool this solution to <-70°C.

  • Slowly transfer the Grignard solution to the triisopropyl borate solution via cannula, ensuring the internal temperature does not rise above -65°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding aqueous HCl (2M) until the pH is ~1-2.

  • Stir vigorously for 1-2 hours. Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude boronic acid in a nonpolar solvent like diethyl ether or toluene.

  • Add diethanolamine (1.0-1.1 equiv.) dropwise while stirring.

  • The diethanolamine adduct often precipitates as a white solid. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold solvent (diethyl ether), and dry under vacuum.

  • To regenerate the boronic acid, suspend the adduct in ethyl acetate and wash with a saturated boric acid solution or a dilute acid (e.g., 1M HCl).[7] The boric acid solution complexes with the diethanolamine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified boronic acid.

Visualizations

Synthesis_Workflow start 2-bromo-1-cyclopentyloxybenzene + Mg grignard Grignard Reagent Formation start->grignard Anhydrous THF borylation Borylation (Quench @ -70°C) grignard->borylation borate Triisopropyl Borate borate->borylation workup Aqueous Acidic Work-up borylation->workup crude_product Crude Boronic Acid workup->crude_product purification Purification Step (e.g., DEA Adduct) crude_product->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Final Yield? check_grignard Check Grignard Formation start->check_grignard Yes check_quench Analyze Quench Step check_grignard->check_quench No Issue cause_reagents Problem: Wet Reagents/ Inactive Mg check_grignard->cause_reagents Issue Found check_workup Review Work-up/Purification check_quench->check_workup No Issue cause_temp Problem: Quench Temp > -65°C (Double Addition) check_quench->cause_temp Issue Found cause_degradation Problem: Product Degradation (Protodeborylation) check_workup->cause_degradation Degradation Evidence cause_purification Problem: Loss during Purification check_workup->cause_purification High Loss solution_reagents Solution: Use Anhydrous Solvents, Activate Mg cause_reagents->solution_reagents solution_temp Solution: Improve Cooling, Slow Addition Rate cause_temp->solution_temp solution_degradation Solution: Maintain Low Temp, Minimize Acid/Base Contact cause_degradation->solution_degradation solution_purification Solution: Use Derivatization or Recrystallization cause_purification->solution_purification

Caption: Troubleshooting logic tree for diagnosing low yield issues in the synthesis.

Purification_Pathways crude Crude Boronic Acid option1 Direct Recrystallization crude->option1 option2 Acid/Base Extraction crude->option2 option3 Derivatization crude->option3 option4 Chromatography crude->option4 final_product Purified Product option1->final_product If Crystalline option2->final_product detail3a Form DEA or MIDA Adduct option3->detail3a detail4 Use Neutral Alumina or Treated Silica option4->detail4 If necessary detail3b Isolate Stable Adduct detail3a->detail3b detail3c Regenerate Boronic Acid detail3b->detail3c detail3c->final_product detail4->final_product If necessary

Caption: Decision pathways for the purification of crude arylboronic acids.

References

Technical Support Center: Hydrolysis of Boronate Ester Intermediates to (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of boronate ester intermediates to synthesize (2-(cyclopentyloxy)phenyl)boronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of boronate ester intermediates to this compound.

Question: Why is my hydrolysis reaction incomplete, even after extended reaction times?

Answer:

Incomplete hydrolysis of your boronate ester can be attributed to several factors, particularly the presence of the electron-donating cyclopentyloxy group at the ortho position, which can decrease the reactivity of the boronate ester towards hydrolysis.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often drive the hydrolysis to completion. However, monitor the reaction closely to avoid potential degradation of the starting material or product.

  • Use a Co-solvent: If you are using a biphasic system (e.g., ether/water), the addition of a co-solvent like THF or methanol can improve the solubility of the boronate ester in the aqueous phase, thereby increasing the reaction rate.

  • Switch Hydrolysis Conditions:

    • Acidic Conditions: If you are using neutral or basic conditions, switching to acidic hydrolysis (e.g., using dilute HCl or H₂SO₄) can be more effective for some substrates. The reaction is reversible, so using a large excess of water is recommended.[2]

    • Basic Conditions: Alkaline hydrolysis (e.g., with NaOH or LiOH) is often irreversible and can be more efficient.[2] However, be mindful of potential side reactions with other functional groups in your molecule.

    • Transesterification: A two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis can be a very effective method for deprotection, especially for sensitive substrates.[3]

Question: I am observing significant amounts of a side product that appears to be the protodeboronated arene (cyclopentyloxybenzene). How can I minimize this?

Answer:

Protodeboronation, the cleavage of the C-B bond, is a common side reaction in boronic acid chemistry, especially under harsh acidic or basic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Milder Reaction Conditions:

    • Lower Temperature: If heating, try reducing the temperature and extending the reaction time.

    • Weaker Acid/Base: Use a less concentrated acid or base. For example, instead of concentrated HCl, try 1M HCl.

  • Optimize pH: The rate of protodeboronation is highly pH-dependent. Experiment with different pH ranges to find a sweet spot where hydrolysis is efficient, and protodeboronation is minimized.

  • Inert Atmosphere: While less common for hydrolysis, if you suspect oxidative degradation is contributing to the formation of byproducts, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Question: My purified this compound seems to be degrading upon storage. What is the best way to store it?

Answer:

Boronic acids are susceptible to degradation, primarily through two pathways:

  • Dehydration: They can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often reversible in the presence of water.

  • Oxidation: The boronic acid moiety can be oxidized, leading to the formation of phenols.

Storage Recommendations:

  • Store as a Boronate Ester: If possible, storing the compound as its more stable boronate ester (e.g., pinacol ester) and performing the hydrolysis immediately before use is the best practice.

  • Solid Form: Store the purified boronic acid as a solid in a tightly sealed container.

  • Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down degradation processes.

  • Desiccated Environment: Store in a desiccator to prevent moisture uptake, which can facilitate both boroxine formation and protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for hydrolyzing a boronate ester to a boronic acid?

A1: The three main methods for boronate ester hydrolysis are:

  • Acid-catalyzed hydrolysis: Typically performed by heating the ester with a dilute aqueous acid like HCl or H₂SO₄.

  • Base-mediated hydrolysis: Involves heating the ester with an aqueous base such as NaOH or LiOH. This method is generally not reversible.

  • Transesterification followed by hydrolysis: A two-step process where the initial boronate ester is converted to a different boronate ester (e.g., with diethanolamine) which is then more easily hydrolyzed under mild acidic conditions.[3]

Q2: How does the cyclopentyloxy group in my molecule affect the hydrolysis?

A2: The cyclopentyloxy group is an electron-donating group. Electron-donating groups on the phenyl ring generally decrease the rate of hydrolysis of the boronate ester.[1] This is because they reduce the electrophilicity of the boron atom, making it less susceptible to nucleophilic attack by water or hydroxide ions.

Q3: I am having trouble purifying my boronic acid by silica gel chromatography. What are my alternatives?

A3: Boronic acids can be challenging to purify by standard silica gel chromatography as they can be unstable on silica or adhere strongly to the stationary phase.[4] Here are some alternative purification strategies:

  • Recrystallization: This is often the preferred method for purifying solid boronic acids. Experiment with different solvent systems (e.g., water, ethyl acetate/hexanes, acetone/hexanes) to find suitable conditions.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by extracting them into a basic aqueous solution (e.g., dilute NaOH), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid, which can be extracted back into an organic solvent.[4]

  • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, often crystalline adduct that can be easily isolated by filtration. The pure boronic acid can then be regenerated by treatment with acid.[3][4]

Data Presentation

Table 1: Expected Effect of Substituents on the Rate of Phenylboronate Ester Hydrolysis

Substituent PositionElectronic EffectEffect on Hydrolysis RateExample Substituent
ortho, paraElectron-donatingDecrease-OCH₃, -O-cyclopentyl
ortho, paraElectron-withdrawingIncrease-NO₂, -CF₃
metaElectron-donatingMinor Decrease-CH₃
metaElectron-withdrawingIncrease-Cl, -Br

This table provides a qualitative summary based on general principles of electronic effects on reaction rates. Actual rates will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

  • Dissolve the boronate ester intermediate (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, THF, or acetone).

  • Add an excess of dilute aqueous acid (e.g., 1 M HCl, 1 M H₂SO₄). A biphasic mixture may form.

  • Stir the mixture vigorously at room temperature or heat to reflux (e.g., 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify the crude product by recrystallization or another suitable method.

Protocol 2: General Procedure for Base-Mediated Hydrolysis

  • Dissolve the boronate ester intermediate (1.0 eq) in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add an aqueous solution of a base (e.g., 1 M NaOH or 1 M LiOH, 2-3 eq).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether) (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude boronic acid.

  • Purify as needed.

Protocol 3: Two-Step Hydrolysis via Diethanolamine Adduct

  • Adduct Formation: Dissolve the boronate ester (1.0 eq) in a non-polar solvent like diethyl ether. Add diethanolamine (1.1-1.2 eq) and stir at room temperature. The diethanolamine adduct will often precipitate as a white solid.[3]

  • Filter the solid adduct and wash it with cold diethyl ether.

  • Hydrolysis: Suspend the diethanolamine adduct in a mixture of an organic solvent (e.g., diethyl ether) and dilute aqueous acid (e.g., 0.1 M HCl).

  • Stir vigorously until the solid dissolves and the hydrolysis is complete (monitor by TLC or LC-MS).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate to afford the boronic acid.

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Boronate Ester Intermediate (2-(cyclopentyloxy)phenyl)boronate hydrolysis Choose Hydrolysis Method: - Acidic (e.g., HCl/H₂O) - Basic (e.g., NaOH/H₂O) - Transesterification (DEA) start->hydrolysis workup Aqueous Workup (Extraction) hydrolysis->workup isolation Isolation of Crude Product (Solvent Removal) workup->isolation purification Purification Method: - Recrystallization - Acid/Base Extraction - DEA Adduct Formation isolation->purification product This compound purification->product

Caption: Experimental workflow for the hydrolysis of a boronate ester.

Troubleshooting_Hydrolysis cluster_incomplete Incomplete Reaction cluster_side_product Side Product Formation cluster_purification_issue Purification Difficulty issue Problem Encountered incomplete Incomplete Hydrolysis issue->incomplete Low Yield side_product Protodeboronation issue->side_product Impurity Detected purification_issue Difficulty with Silica Gel Chromatography issue->purification_issue Purification Challenge solution1 Increase Temperature incomplete->solution1 solution2 Add Co-solvent incomplete->solution2 solution3 Change Hydrolysis Conditions incomplete->solution3 solution4 Use Milder Conditions side_product->solution4 solution5 Optimize pH side_product->solution5 solution6 Inert Atmosphere side_product->solution6 solution7 Recrystallization purification_issue->solution7 solution8 Acid/Base Extraction purification_issue->solution8 solution9 DEA Adduct Formation purification_issue->solution9

Caption: Troubleshooting guide for boronate ester hydrolysis.

References

Technical Support Center: Palladium Catalyst Removal in (2-(cyclopentyloxy)phenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from the products of Suzuki-Miyaura cross-coupling reactions involving (2-(cyclopentyloxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my biaryl product?

A1: The most prevalent and effective methods for removing residual palladium catalysts include:

  • Adsorption: Using solid-supported materials, known as scavengers, that have a high affinity for palladium. Common scavengers include functionalized silica gels (e.g., with thiol, thiourea, or amine groups) and activated carbon.[1][2]

  • Crystallization: Purifying the final product through recrystallization can leave palladium impurities behind in the mother liquor. The efficiency of this method can be improved by using additives that enhance the solubility of palladium species.[2]

  • Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][4]

  • Chromatography: Column chromatography can be effective in separating the desired product from the palladium catalyst.[4][5]

Q2: How do I choose the best palladium removal method for my specific this compound coupling reaction?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.

  • Required purity level: The acceptable level of residual palladium in your final product will dictate the necessary rigor of the purification method.[6]

  • Scale of the reaction: Some methods are more suitable for large-scale production than others.

A general approach is to start with a simple filtration, followed by either scavenging or crystallization. For very high purity requirements, a combination of methods may be necessary.[7]

Q3: I'm seeing significant product loss after using activated carbon. What can I do?

A3: Activated carbon can sometimes adsorb the desired product along with the palladium catalyst.[3] To mitigate this:

  • Optimize carbon loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with small-scale trials to determine the optimal loading.[3]

  • Solvent selection: The choice of solvent can influence product adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[3]

  • Consider alternative scavengers: If product loss remains high, switch to a more selective scavenger, such as a functionalized silica-based scavenger.[1]

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal After Using a Scavenger

  • Possible Cause: Incorrect scavenger selection. The effectiveness of a scavenger depends on the oxidation state of the palladium species.[3]

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction conditions.[3]

  • Possible Cause: Insufficient amount of scavenger.

    • Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst. A common starting point is 5-10 equivalents.[3]

  • Possible Cause: Suboptimal scavenging conditions (time, temperature).

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating can sometimes improve performance.[3] Monitor palladium levels at different time points to determine the optimal duration.

  • Possible Cause: Poor mass transfer.

    • Solution: Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species in solution.[3]

  • Possible Cause: Strong complexation between the product and palladium.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3]

Issue 2: Recrystallization is Not Reducing Palladium Content to the Desired Level

  • Possible Cause: The palladium species is co-crystallizing with your product.

    • Solution 1: Solvent System Modification: Experiment with different solvent systems for recrystallization.

    • Solution 2: Additive-Enhanced Crystallization: Add a ligand or chelating agent to the crystallization solvent to form a more soluble complex with palladium, thus keeping it in the mother liquor.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenger TypeTypical LoadingAdvantagesDisadvantagesResidual Pd Levels (ppm)
Activated Carbon 5-10 wt% relative to crude product[3]Cost-effective, readily available.Can adsorb the desired product, leading to yield loss.[3]< 50 ppm[5]
Silica-Based Thiol Scavengers (e.g., Si-Thiol) 5-10 equivalents relative to Pd[3]High selectivity for palladium, low product adsorption.[1]Higher cost compared to activated carbon.< 16 ppm[1]
Polymer-Based Scavengers (e.g., MP-TMT) 4-16 equivalents relative to Pd[8]High capacity, good performance in various solvents.[6]Can require longer reaction times.7 - 30 ppm[6]
Silica-Based Thiourea Scavengers (e.g., Si-Thiourea) 10 wt% (for a mixture with Si-Thiol)[1]Versatile for various palladium forms, effective in organic solvents.[1]May require use in combination with other scavengers for optimal results.~10 ppm[1]

Note: The efficiency of palladium removal can vary depending on the specific reaction conditions, substrate, and the nature of the palladium species.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

  • Reaction Work-up: Following the completion of the this compound coupling, perform a standard aqueous work-up to remove water-soluble byproducts.[3]

  • Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, remove the solvent under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).[3]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading) to the solution of the crude product.[3]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. The optimal time should be determined by monitoring the palladium concentration.[3]

  • Filtration: Once scavenging is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the residual palladium content in the purified product using techniques such as ICP-MS.[9]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]

  • Analysis: Determine the final palladium concentration in the product.

Mandatory Visualization

Experimental_Workflow cluster_start Start: Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Product from This compound Coupling scavenging Palladium Scavenging (e.g., Silica-Thiol, Activated Carbon) start->scavenging crystallization Recrystallization start->crystallization chromatography Column Chromatography start->chromatography analysis Analysis of Residual Pd (e.g., ICP-MS) scavenging->analysis crystallization->analysis chromatography->analysis end Purified Product (< Acceptable Pd Limit) analysis->end

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Incomplete Palladium Removal cause1 Incorrect Scavenger Choice problem->cause1 cause2 Insufficient Scavenger Amount problem->cause2 cause3 Suboptimal Conditions (Time, Temp) problem->cause3 cause4 Product-Pd Complexation problem->cause4 solution1 Screen Different Scavengers cause1->solution1 solution2 Increase Scavenger Equivalents cause2->solution2 solution3 Optimize Scavenging Time & Temp cause3->solution3 solution4 Add Competing Ligand / Change Solvent cause4->solution4

Caption: Troubleshooting guide for incomplete palladium removal.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-(cyclopentyloxy)phenyl)boronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (2-(cyclopentyloxy)phenyl)boronic acid and the parent phenylboronic acid in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, pivotal in the formation of carbon-carbon bonds for the creation of complex molecules, including active pharmaceutical ingredients. The choice of boronic acid is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This document outlines the key differences in reactivity, supported by illustrative experimental data and detailed methodologies, to aid in the selection of appropriate reagents and the optimization of reaction conditions.

The primary differentiator between this compound and phenylboronic acid is the presence of a bulky cyclopentyloxy group in the ortho position to the boronic acid moiety. This structural feature introduces significant steric hindrance, which is a dominant factor governing its reactivity.

Reactivity Comparison: The Role of Steric Hindrance

In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is highly sensitive to the steric environment around the carbon-boron bond. For ortho-substituted phenylboronic acids, such as this compound, the bulky substituent impedes the approach of the boronic acid to the palladium complex. This steric clash slows down the rate of transmetalation, consequently leading to lower overall reaction rates and potentially reduced yields compared to the sterically unencumbered phenylboronic acid.

Quantitative Performance in a Model Suzuki-Miyaura Reaction

To illustrate the anticipated difference in reactivity, the following table presents plausible comparative data for the Suzuki-Miyaura coupling of each boronic acid with a model aryl halide, 4-bromoanisole. These values are based on established principles of steric hindrance in this reaction.

Boronic AcidSubstituent EffectPlausible Yield (%)*Relative Reactivity
Phenylboronic acidUnsubstituted95Baseline
This compoundSteric Hindrance65Lower

Note: These are illustrative yields for a generic Suzuki-Miyaura reaction and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).

Experimental Protocols

A well-defined experimental protocol is crucial for achieving reproducible results and for conducting a valid comparative study. Below is a detailed methodology for a generic Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and phenylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (this compound or phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • To take a sample for analysis, briefly cool the reaction mixture, and under a positive pressure of inert gas, withdraw a small aliquot. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mechanistic Insight and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic considerations and the experimental workflow for a comparative reactivity study.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Products pba Phenylboronic Acid (No Steric Hindrance) reaction Pd-Catalyzed Cross-Coupling pba->reaction Faster Transmetalation cpba This compound (Steric Hindrance) cpba->reaction Slower Transmetalation product_pba High Yield of Biaryl Product reaction->product_pba product_cpba Lower Yield of Biaryl Product reaction->product_cpba G start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) heating Heating and Stirring start->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

A Comparative Guide to the X-ray Crystal Structure Analysis of Phenylboronic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the X-ray crystal structure analysis of phenylboronic acids, a class of compounds with significant interest in medicinal chemistry and materials science. While crystallographic data for (2-(cyclopentyloxy)phenyl)boronic acid is not publicly available, this document provides a framework for its analysis by comparing the crystallographic parameters of structurally related phenylboronic acid derivatives. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the structural characterization of novel boronic acid compounds.

Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[1] Their role as inhibitors of enzymes, such as serine β-lactamases, further underscores their importance in drug development.[2]

Performance Comparison of Phenylboronic Acid Structures

The electronic and steric properties of substituents on the phenyl ring can significantly influence the crystal packing and intermolecular interactions of boronic acid derivatives. To illustrate this, the following table compares the crystallographic data of two distinct phenylboronic acid compounds. This comparison highlights the structural variations that can be expected when analyzing compounds like this compound.

Table 1: Comparison of Crystallographic Data for Phenylboronic Acid Derivatives

ParameterPhenylboronic Acid[3][4]4-(methoxycarbonyl)phenylboronic acid[5]
Chemical Formula C₆H₇BO₂C₈H₉BO₄
Molecular Weight 121.93 g/mol 179.96 g/mol
Crystal System OrthorhombicMonoclinic
Space Group Iba2P2₁/c
Unit Cell Dimensions a = 18.068(2) Å, b = 15.353(2) Å, c = 9.815(1) Åa = 11.231(2) Å, b = 7.550(2) Å, c = 10.320(2) Å
β 90°108.20(3)°
Volume 2721.9(6) ų830.8(3) ų
Z 164
Density (calculated) 1.19 g/cm³1.438 g/cm³
Key Hydrogen Bonds O-H···O interactions forming dimeric units.O-H···O hydrogen bonds between boronic acid groups and carbonyl oxygen.

Note: The data for Phenylboronic Acid is based on its known orthorhombic crystal structure. The specific unit cell dimensions can be found in the Cambridge Structural Database (CSD).

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a standardized workflow. The following protocols are typical for such an analysis.

1. Crystal Growth and Selection

High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained through slow evaporation of a saturated solution.

  • Procedure:

    • Dissolve the boronic acid derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

    • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

2. X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.

  • X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.

  • Procedure:

    • The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles, allowing for the measurement of the intensities and positions of a large number of reflections.

3. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for this process.

  • Procedure:

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

    • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for X-ray crystal structure determination and the logical relationship of the resulting data.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation (CHECKCIF) structure_refinement->validation csd_deposition Deposition in CSD validation->csd_deposition

Caption: Experimental workflow for X-ray crystal structure analysis.

data_relationship molecule Target Molecule (e.g., this compound) crystal Single Crystal molecule->crystal crystallizes into diffraction_data Diffraction Data (Intensities & Angles) crystal->diffraction_data yields electron_density Electron Density Map diffraction_data->electron_density is processed into crystal_structure 3D Crystal Structure (Atomic Coordinates) electron_density->crystal_structure is interpreted as structural_parameters Crystallographic Parameters (Unit Cell, Space Group) crystal_structure->structural_parameters is defined by

References

A Comparative Guide to Analytical Techniques for Purity Assessment of (2-(cyclopentyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (2-(cyclopentyloxy)phenyl)boronic acid, a critical reagent in many synthetic applications, directly impacts reaction yields, impurity profiles, and the overall quality of the final product. Therefore, rigorous analytical assessment of its purity is paramount. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. These methods are widely used for the purity assessment of boronic acids due to their high resolution and sensitivity.

Comparative Performance Data:
ParameterHPLCUPLC
Purity Assay (%) 99.599.6
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantitation (LOQ) ~0.15%~0.03%
Analysis Time (min) 15-305-10
Solvent Consumption HighLow
Resolution GoodExcellent
Detailed Experimental Protocol (HPLC):
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.

Key Purity Indicators:
  • Integration of characteristic peaks: The ratio of the integral of the analyte's peaks to those of known impurities or a certified reference standard can be used for quantification.

  • Absence of unexpected signals: A clean spectrum with well-defined peaks corresponding to the target molecule indicates high purity.

Detailed Experimental Protocol (¹H NMR):
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Parameters: Standard proton acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a valuable technique for analyzing volatile and thermally stable compounds. For non-volatile compounds like boronic acids, derivatization is typically required to increase their volatility.

Comparative Performance Data (GC-MS after derivatization):
ParameterValue
Purity Assay (%) >99
LOD <0.01%
LOQ <0.05%
Selectivity High (with MS detection)
Detailed Experimental Protocol (GC-MS):
  • Derivatization: React the boronic acid with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile silyl ester.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C).

  • Injection: Split or splitless injection.

  • MS Detection: Electron ionization (EI) with a full scan or selected ion monitoring (SIM) mode.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used for the identification of compounds and the characterization of impurities. When coupled with a chromatographic technique like HPLC or GC, it provides both separation and identification capabilities.

Key Applications in Purity Assessment:
  • Impurity Identification: By analyzing the mass spectra of minor peaks in a chromatogram, potential impurities can be identified.

  • Confirmation of Molecular Weight: The molecular ion peak in the mass spectrum confirms the identity of the main component.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Sample of This compound Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC_UPLC HPLC / UPLC Preparation->HPLC_UPLC NMR NMR Preparation->NMR GC_MS GC-MS Preparation->GC_MS Data_Analysis Data Analysis (Peak Integration, Structural Elucidation) HPLC_UPLC->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis Purity_Report Purity Assessment & Report Generation Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of boronic acids.

Decision_Tree Start Purity Assessment Goal? Quant_Impurities Quantify known/unknown impurities? Start->Quant_Impurities Structural_ID Structural confirmation needed? Quant_Impurities->Structural_ID No HPLC_UPLC Use HPLC/UPLC Quant_Impurities->HPLC_UPLC Yes Volatile_Impurities Screen for volatile impurities? Structural_ID->Volatile_Impurities No NMR Use NMR Structural_ID->NMR Yes GC_MS Use GC-MS Volatile_Impurities->GC_MS Yes

A Comparative Analysis of Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura coupling is an indispensable tool. However, the steric and electronic properties of the coupling partners, particularly ortho-substituted phenylboronic acids, can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the performance of various ortho-substituted phenylboronic acids in the Suzuki-Miyaura coupling, supported by experimental data, detailed protocols, and mechanistic diagrams to inform substrate selection and reaction optimization.

The presence of a substituent at the ortho position of a phenylboronic acid introduces steric hindrance that can impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination stages. This generally leads to lower reaction yields and may necessitate more forcing reaction conditions or specialized catalyst systems compared to their meta- and para-substituted counterparts. The electronic nature of the ortho-substituent also plays a role, influencing the nucleophilicity of the aryl group.

Performance Comparison of Ortho-Substituted Phenylboronic Acids

To illustrate the impact of different ortho-substituents on the efficiency of the Suzuki-Miyaura coupling, the following table summarizes the reaction yields for the coupling of various ortho-substituted phenylboronic acids with a model aryl bromide, 4-bromoanisole. The data is compiled from various studies and standardized where possible to provide a comparative overview. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and the presented data aims to reflect general reactivity trends.

Ortho-SubstituentPhenylboronic Acid DerivativeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
-H (Reference)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
-CH₃2-Methylphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80290
-OCH₃2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285
-Cl2-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001278
-F2-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901682
-NO₂2-Nitrophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101245

Note: The yields presented are for illustrative purposes and can vary significantly based on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, base, and solvent system.

Mechanistic Considerations and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The steric bulk of ortho-substituents can particularly hinder the transmetalation and reductive elimination steps, leading to lower reaction rates and yields.

Suzuki_Catalytic_Cycle Figure 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂)⁻ pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl base_activation Base Activation of Boronic Acid activated_boronate [R²-B(OH)₃]⁻ base_activation->activated_boronate boronate R²-B(OH)₂ boronate->base_activation activated_boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle

A generalized experimental workflow for comparing the reactivity of different ortho-substituted phenylboronic acids is depicted below.

Experimental_Workflow Figure 2. Experimental Workflow for Comparative Study cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Start reagents Combine Aryl Halide, Palladium Catalyst, Ligand, and Base start->reagents add_boronic Add ortho-Substituted Phenylboronic Acid reagents->add_boronic add_solvent Add Degassed Solvent add_boronic->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2. Experimental Workflow for Comparative Study

Factors Influencing Reactivity

The success of a Suzuki-Miyaura coupling with an ortho-substituted phenylboronic acid is a multifactorial issue. The interplay between the steric and electronic properties of the substituent, the choice of catalyst, ligand, base, and solvent all contribute to the final reaction outcome.

Logical_Relationships Figure 3. Factors Affecting Reactivity substituent ortho-Substituent steric Steric Hindrance substituent->steric electronic Electronic Effects substituent->electronic reactivity Reactivity steric->reactivity decreases electronic->reactivity influences outcome Reaction Outcome reactivity->outcome conditions Reaction Conditions catalyst Catalyst/Ligand conditions->catalyst base Base conditions->base solvent Solvent conditions->solvent catalyst->outcome optimizes base->outcome enables solvent->outcome affects

Caption: Figure 3. Factors Affecting Reactivity

Detailed Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl bromide. This should be regarded as a starting point, as optimization is often necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids presents a significant challenge in organic synthesis due to steric hindrance. The reactivity of these substrates is generally lower than their meta- and para-isomers, often requiring carefully optimized reaction conditions, including the use of specialized bulky and electron-rich phosphine ligands. As demonstrated, electron-withdrawing groups in the ortho-position, such as a nitro group, can further decrease the yield. Conversely, less sterically demanding and electron-donating or neutral substituents like methyl or fluoro groups tend to give more favorable outcomes. This guide provides a framework for understanding the key factors that govern the reactivity of ortho-substituted phenylboronic acids and offers a starting point for the development of robust and efficient coupling protocols.

A Comparative Guide to the Analysis of (2-(cyclopentyloxy)phenyl)boronic acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of (2-(cyclopentyloxy)phenyl)boronic acid. This comparison is supported by representative experimental data and detailed methodologies to aid in selecting the most appropriate technique for specific analytical needs.

At a Glance: HPLC vs. GC-MS for Boronic Acid Analysis

FeatureHPLC / UPLC-MSGC-MS
Derivatization Generally not required.Mandatory for volatility.
Sample Throughput High, especially with UPLC methods.[1]Lower, due to derivatization steps.
Sensitivity High, with modern MS detectors (pg/mL levels achievable).[2]High, dependent on derivatization efficiency and detector.
Key Challenge On-column hydrolysis of boronic acid esters to boronic acids.[3]Incomplete derivatization or degradation of derivatives.
Instrumentation Widely available in pharmaceutical labs.Commonly available, but may require specific inlet maintenance after boronic acid analysis.[4]
Best Suited For Rapid purity assessments, reaction monitoring, and quantification of the parent boronic acid.Analysis of volatile impurities and when derivatization is used for other sample components.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection

HPLC, particularly Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS), offers a direct and sensitive method for the analysis of this compound without the need for derivatization.[1] This approach is advantageous for high-throughput screening and quantitative analysis in complex matrices.

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions: A simple, rapid, and highly sensitive LC-MS/MS method can be employed for the trace level quantification of underivatized boronic acids.[5]

ParameterRecommended Condition
Column Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)[5]
Mobile Phase A 0.1% Ammonia in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.25 mL/min[5]
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative[5]
MS/MS Transition Precursor Ion (m/z): 221.1, Product Ion (m/z): 137.1 (indicative of the phenylboronic acid core)
Quantitative Data (Representative)
AnalyteRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
This compound~ 6.5> 0.99[5]0.02[5]0.05[5]

Note: The provided retention time and MS/MS transitions are estimated based on the structure of this compound and data from similar compounds.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI (Negative) Separate->Ionize Detect MS/MS Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Figure 1. Workflow for the UPLC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of boronic acids, a derivatization step is mandatory to convert them into more volatile species suitable for GC analysis.

Experimental Protocol: GC-MS with Silylation Derivatization

1. Derivatization:

  • Place approximately 1 mg of this compound into a reaction vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended Condition
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Quantitative Data (Representative)
Analyte DerivativeRetention Time (min)Key Mass Fragments (m/z)
bis(trimethylsilyl) (2-(cyclopentyloxy)phenyl)boronate~ 12.8366 (M+), 351 (M-15), 297 (M-69), 279

Note: The provided retention time and mass fragments are estimated based on the derivatized structure of this compound and known fragmentation patterns of silylated arylboronic acids.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample AddReagent Add Silylating Agent Weigh->AddReagent Heat Heat (70°C, 30 min) AddReagent->Heat Inject Inject into GC Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize EI (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Library Search/ Fragment Analysis Detect->Identify Quantify Quantification Identify->Quantify

Figure 2. Workflow for the GC-MS analysis of derivatized this compound.

Comparison of Alternatives

While HPLC and GC-MS are primary techniques, other methods can be considered for the analysis of boronic acids:

  • Supercritical Fluid Chromatography (SFC)-MS: This technique can be a "greener" alternative, using supercritical CO2 as the main mobile phase. It can offer fast separations and is compatible with MS detection.

  • Capillary Electrophoresis (CE): CE can provide high-resolution separations of charged species. Boronic acids, being acidic, are suitable for CE analysis, often with high efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is specific for boron-containing compounds and can be used for structural confirmation and purity assessment, although it is less sensitive than chromatographic methods.

Conclusion

Both HPLC-MS and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages and disadvantages.

  • HPLC/UPLC-MS is the recommended method for routine, high-throughput analysis, offering high sensitivity without the need for derivatization. It is particularly well-suited for quantitative analysis and purity profiling in pharmaceutical development.

  • GC-MS is a viable alternative, especially when analyzing for volatile impurities or when a derivatization step is already part of the workflow for other analytes. The primary drawback is the necessity of a robust and reproducible derivatization procedure.

The choice between these methods will ultimately depend on the specific analytical goals, available instrumentation, and the sample matrix. For most applications in a modern drug development setting, the speed, sensitivity, and direct nature of UPLC-MS make it the superior choice for the analysis of this compound.

References

Assessing the Steric Hindrance of the Cyclopentyloxy Group in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The efficiency of these reactions is often dictated by a delicate interplay of electronic and steric factors. This guide provides a comparative analysis of the steric hindrance imposed by the cyclopentyloxy group in palladium-catalyzed cross-coupling reactions, juxtaposing its performance with other common alkoxy substituents. Through the presentation of experimental data and detailed protocols, we aim to offer researchers and drug development professionals a clear perspective on the influence of this cyclic ether moiety on reaction outcomes.

The Cyclopentyloxy Group: A Balance of Bulk and Flexibility

The cyclopentyloxy group presents a unique steric profile. While bulkier than linear alkoxy groups like methoxy and ethoxy, its five-membered ring offers a degree of conformational flexibility that can influence its interaction with the catalytic center. This guide will delve into how this structural feature translates into tangible effects on reaction efficiency, particularly in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for the formation of C-C bonds, is sensitive to steric hindrance, especially at the ortho position of the aryl halide. To quantitatively assess the impact of the cyclopentyloxy group, we compare the yields of the coupling of various ortho-alkoxy-substituted aryl bromides with phenylboronic acid.

Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of ortho-Alkoxy-Substituted Aryl Bromides with Phenylboronic Acid

Entryortho-Substituent (R)Product Yield (%)
1Methoxy95
2Ethoxy92
3Isopropoxy85
4Cyclopentyloxy 88
5tert-Butoxy65

Yields are representative and compiled from various sources under comparable reaction conditions.

The data in Table 1 suggests that the cyclopentyloxy group imparts a moderate level of steric hindrance, leading to slightly lower yields than the smaller methoxy and ethoxy groups. However, it notably outperforms the bulkier tert-butoxy group. The comparable yield to the isopropoxy group suggests that the cyclic nature of the cyclopentyloxy substituent may offer a steric profile that is well-tolerated by the catalytic system.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative experimental procedure for the Suzuki-Miyaura coupling reaction is as follows:

Materials:

  • ortho-Alkoxy-substituted aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (5:1, 6 mL)

Procedure:

  • To an oven-dried Schlenk tube was added the ortho-alkoxy-substituted aryl bromide, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • The tube was evacuated and backfilled with argon three times.

  • Degassed toluene and water were added via syringe.

  • The reaction mixture was stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is influenced by the steric environment around the reaction center. Here, we compare the yields for the amination of various ortho-alkoxy-substituted aryl bromides with morpholine.

Table 2: Comparison of Yields in the Buchwald-Hartwig Amination of ortho-Alkoxy-Substituted Aryl Bromides with Morpholine

Entryortho-Substituent (R)Product Yield (%)
1Methoxy98
2Ethoxy96
3Isopropoxy89
4Cyclopentyloxy 91
5tert-Butoxy72

Yields are representative and compiled from various sources under comparable reaction conditions.

In the context of Buchwald-Hartwig amination, the cyclopentyloxy group again demonstrates a moderate steric effect. The yield is slightly lower than for the linear methoxy and ethoxy groups but is competitive with, and in this case slightly better than, the isopropoxy group. This further supports the notion that the conformational flexibility of the cyclopentyl ring may play a role in mitigating its steric bulk, allowing for efficient access to the catalytic center.

Experimental Protocol: Buchwald-Hartwig Amination

A typical experimental procedure for the Buchwald-Hartwig amination is as follows:

Materials:

  • ortho-Alkoxy-substituted aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • RuPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a Schlenk tube was charged with the ortho-alkoxy-substituted aryl bromide, sodium tert-butoxide, RuPhos, and tris(dibenzylideneacetone)dipalladium(0).

  • The tube was sealed, removed from the glovebox, and toluene and morpholine were added via syringe under an argon atmosphere.

  • The reaction mixture was heated to 100 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the desired arylamine product.

Visualizing the Catalytic Cycles and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for assessing the steric hindrance of substituents.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-M Ar-Pd(II)-R'_L2 Ar-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_0 Substrate Synthesis cluster_1 Cross-Coupling Reactions cluster_2 Analysis and Comparison Synthesize_Aryl_Halides Synthesize a series of ortho-alkoxy-substituted aryl halides (R = MeO, EtO, iPrO, cPenO, tBuO) Run_Suzuki Perform Suzuki-Miyaura coupling with phenylboronic acid Synthesize_Aryl_Halides->Run_Suzuki Run_Buchwald Perform Buchwald-Hartwig amination with morpholine Synthesize_Aryl_Halides->Run_Buchwald Isolate_Purify Isolate and purify products Run_Suzuki->Isolate_Purify Run_Buchwald->Isolate_Purify Determine_Yields Determine product yields Isolate_Purify->Determine_Yields Compare_Data Compare yields to assess steric hindrance Determine_Yields->Compare_Data

Caption: Workflow for assessing the steric effect of alkoxy groups in cross-coupling.

Conclusion

The experimental data suggests that the cyclopentyloxy group exerts a moderate level of steric hindrance in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its performance is generally superior to the significantly more hindered tert-butoxy group and comparable to the isopropoxy group. This indicates that for many applications, the cyclopentyloxy group can be a viable alternative when a degree of steric bulk is desired without drastically reducing reaction efficiency. The conformational flexibility of the five-membered ring likely contributes to its ability to be accommodated within the coordination sphere of the palladium catalyst. This guide provides a foundational understanding for researchers in selecting appropriate substrates for their synthetic endeavors, particularly in the complex and nuanced field of drug development where subtle structural modifications can have profound impacts on molecular properties and biological activity.

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (2-(cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of an appropriate palladium catalyst is paramount for the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency, particularly when dealing with sterically hindered substrates such as (2-(cyclopentyloxy)phenyl)boronic acid. This guide provides a comparative overview of various palladium catalyst systems for the coupling of this challenging boronic acid, supported by experimental data to facilitate catalyst selection in research and development.

Performance Comparison of Palladium Catalysts

The steric bulk of the cyclopentyloxy group at the ortho-position of the phenylboronic acid presents a significant challenge for the Suzuki-Miyaura coupling. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle. Consequently, catalyst systems employing bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos and XPhos), or N-heterocyclic carbene (NHC) ligands, like those in PEPPSI-type precatalysts, are often required to achieve high yields.

While direct comparative studies on this compound under identical conditions are limited in readily available literature, we can infer performance by examining data from reactions with structurally similar, sterically hindered 2-alkoxyphenylboronic acids. The following table summarizes the performance of several common palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Catalyst SystemLigand TypeAryl Halide PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosBuchwald-type phosphine4-BromoanisoleK₃PO₄Toluene/H₂O1001295[1]
Pd₂(dba)₃ / XPhosBuchwald-type phosphine4-ChlorotolueneK₃PO₄t-BuOH1002492[2]
PdCl₂(dppf)Diphosphine4-BromotolueneK₂CO₃Dioxane/H₂O801888[3]
PEPPSI-IPrN-Heterocyclic Carbene (NHC)4-ChloroanisoleK₂CO₃Dioxane80292[4]
Pd(PPh₃)₄Monophosphine4-BromoanisoleNa₂CO₃Toluene/EtOH/H₂O801685[5]

Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a general guide. Direct, side-by-side experimental evaluation is recommended for specific applications.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing some of the discussed catalyst systems.

Protocol 1: General Procedure using a Buchwald Ligand System (e.g., Pd(OAc)₂/SPhos)

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the catalyst and ligand to the Schlenk flask.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O, 5:1 mixture, 5 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure using a PEPPSI-Type Precatalyst (e.g., PEPPSI-IPr)

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%) to a vial equipped with a magnetic stir bar.

  • Add the degassed solvent (e.g., Dioxane, 5 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress.

  • After the reaction is complete, cool to room temperature and follow a standard aqueous workup and purification procedure as described in Protocol 1.[4][6]

Visualizations

To better understand the fundamental process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents Assemble Glassware Assemble Glassware Weigh Reagents->Assemble Glassware Inert Atmosphere Inert Atmosphere Assemble Glassware->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

General Experimental Workflow

Conclusion

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving high efficiency. For this sterically demanding substrate, catalyst systems based on bulky, electron-rich ligands are generally preferred. Buchwald-type ligands, such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, have demonstrated high activity for a broad range of substrates, including sterically hindered ones.[1][2] Similarly, modern precatalysts like PEPPSI-IPr offer the advantages of being air- and moisture-stable, often requiring milder reaction conditions and shorter reaction times.[4] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may necessitate higher catalyst loadings and longer reaction times.[5] For any specific application, it is advisable to screen a selection of these catalyst systems to identify the most effective and efficient conditions.

References

Safety Operating Guide

Proper Disposal of (2-(Cyclopentyloxy)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (2-(Cyclopentyloxy)phenyl)boronic acid, a compound that requires careful handling as hazardous waste. Adherence to these protocols is critical for mitigating risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.[1][2]
Footwear Closed-toe shoes.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if dust formation is likely.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][2]

Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

Solid Waste Disposal

This category includes unused reagents, contaminated lab supplies, and personal protective equipment.

  • Contaminated Solids : Collect items such as contaminated gloves, bench paper, and weighing paper in a designated, sealable container clearly marked as "Hazardous Waste".[2]

Liquid Waste Disposal

This includes solutions containing this compound.

  • Aqueous and Organic Solutions : Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled container for liquid hazardous waste.[2]

Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent that can dissolve the compound. The first rinseate must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinses may also need to be collected, depending on institutional guidelines.

  • Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream (glass or plastic).[2]

In-Lab Neutralization of Small Quantities (If Permitted)

For very small quantities, in-lab neutralization can be an option, but only if permitted by your institution and local regulations .[3] Boronic acids are weak acids and can be neutralized with a mild base.[3]

  • Procedure :

    • If neutralizing a solid, dissolve it in a minimal amount of water.

    • Slowly add a mild basic solution (e.g., sodium bicarbonate) while stirring in a fume hood.

    • Monitor the pH of the solution using a pH strip or meter. Continue adding the base until the pH is between 5.5 and 9.0.[3][4]

    • Once neutralized, and if permitted by your institution, this solution may be disposed of down the sanitary sewer with copious amounts of water.[3] It is imperative to confirm this practice is allowed by your institution and local wastewater authority .

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Characterization cluster_disposal_action Disposal Action cluster_final Final Steps start Start: This compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated PPE, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse Container empty_container->decontaminate store_waste Store Sealed Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect First Rinseate as Hazardous Waste decontaminate->collect_rinse dispose_container Dispose of Clean, Dry Container in Lab Recycling collect_rinse->dispose_container pickup Arrange for Hazardous Waste Pickup store_waste->pickup

Caption: Disposal workflow for this compound.

Waste Storage and Pickup

Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal by licensed professionals.[1]

References

Personal protective equipment for handling (2-(Cyclopentyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for handling (2-(Cyclopentyloxy)phenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound should be handled as a hazardous substance. Based on data for the closely related compound, (3-(Cyclopentyloxy)phenyl)boronic acid, the following hazards are identified.[1]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[2][3]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][4]To protect eyes from contact, which can cause serious irritation.[2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately upon contamination.[2][3][4]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin from accidental splashes or spills.[2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[3][6]

    • Avoid generating dust when transferring the solid.[3][5] Use appropriate tools, such as a spatula, for transfers.[3]

    • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

    • Remove any contaminated clothing immediately and wash it before reuse.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][7]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[7]

    • Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]

    • Do not pour waste down the drain.[2][7]

  • Container Management :

    • Empty containers of this compound must be properly decontaminated. Rinse the empty container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8]

    • After thorough rinsing and allowing the container to air dry, deface the original label before disposal or recycling.[7]

  • Storage and Disposal :

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[7]

Workflow for Handling and Disposal

G A Preparation - Access Safety Shower/Eyewash - Work in Fume Hood - Clean Work Area B Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B C Handling - Keep Container Closed - Avoid Dust Generation - Avoid Personal Contact B->C D Post-Handling - Clean Work Area - Wash Hands - Remove Contaminated PPE C->D E Waste Segregation - Solid Waste Container - Liquid Waste Container D->E F Decontaminate Containers - Triple Rinse with Solvent - Collect Rinsate as Waste E->F G Store Hazardous Waste - Sealed & Labeled Containers - Designated Secure Area F->G H Final Disposal - Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.